Dinoxyline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
757176-96-8 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
8-oxa-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5,6-diol |
InChI |
InChI=1S/C15H13NO3/c17-11-5-4-9-10-7-16-6-8-2-1-3-12(13(8)10)19-15(9)14(11)18/h1-5,10,16-18H,6-7H2 |
InChI Key |
QOHSTVKJXZTEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Dinoxyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoxyline is a potent synthetic compound that functions as a full agonist at all five dopamine receptor subtypes (D1-D5). Its primary mechanism of action involves the activation of these G-protein coupled receptors, initiating distinct downstream signaling cascades that modulate neuronal activity. This guide provides an in-depth exploration of this compound's molecular interactions and the resultant intracellular signaling pathways, supported by available quantitative data and detailed experimental methodologies.
Introduction
This compound is a valuable pharmacological tool for investigating the complexities of the dopaminergic system. Its ability to act as a full agonist across all dopamine receptor subtypes allows for the comprehensive study of dopamine-mediated signaling in various physiological and pathological contexts. This document outlines the core mechanisms through which this compound exerts its effects, focusing on its interaction with D1-like and D2-like receptor families and the subsequent modulation of key intracellular signaling pathways.
Interaction with Dopamine Receptors
This compound's primary molecular targets are the five dopamine receptor subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
D1-Like Receptor Agonism
Upon binding to D1-like receptors, this compound induces a conformational change that activates the associated Gs/olf G-protein. This activation initiates a signaling cascade that is central to the excitatory effects of dopamine in the central nervous system.
D2-Like Receptor Agonism
Conversely, when this compound binds to D2-like receptors, it activates the inhibitory Gi/o G-protein. This interaction leads to the suppression of specific intracellular signaling pathways, contributing to the modulatory role of dopamine.
Downstream Signaling Pathways
The activation of dopamine receptors by this compound triggers distinct downstream signaling pathways, leading to a cascade of intracellular events.
Adenylate Cyclase Pathway
The most well-characterized signaling pathway influenced by this compound is the adenylate cyclase cascade.
-
D1-Like Receptor-Mediated Activation: Activation of D1-like receptors by this compound stimulates adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various downstream targets, influencing gene expression and cellular function.[2]
-
D2-Like Receptor-Mediated Inhibition: In contrast, the activation of D2-like receptors by this compound inhibits adenylyl cyclase activity.[3] This leads to a decrease in intracellular cAMP levels and a reduction in PKA activity.
ERK Phosphorylation
This compound has also been demonstrated to influence the extracellular signal-regulated kinase (ERK) phosphorylation pathway. Activation of D2 receptors can lead to the phosphorylation and activation of MAPK/ERK. This signaling cascade is implicated in the regulation of gene expression and neuronal plasticity.
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
Dinoxyline: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoxyline, with the IUPAC name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline, is a potent, high-affinity full agonist at all five dopamine receptor subtypes (D1-D5).[1] Its unique pharmacological profile makes it a valuable tool for investigating dopaminergic neurotransmission and a potential scaffold for the development of novel therapeutics for dopamine-related disorders. This technical guide provides a detailed overview of the discovery, synthesis, and pharmacological characterization of this compound, including experimental protocols and key data presented for clarity and reproducibility.
Discovery and Design Rationale
This compound was rationally designed as a bioisostere of previously developed potent D1 dopamine receptor full agonists, dihydrexidine and dinapsoline.[2] The core design strategy involved retaining the essential pharmacophoric elements of the β-phenyldopamine scaffold—specifically the spatial orientation of the nitrogen, hydroxyl groups, and phenyl rings—while rigidifying the structure to enhance receptor affinity and efficacy.[2]
The key innovation in the design of this compound was the replacement of a carbon-based alkyl bridge, present in dihydrexidine and dinapsoline, with an ether linkage to tether the pharmacophoric elements.[2] This modification resulted in a novel chromeno-isoquinoline heterocyclic system. The strategic placement of the oxygen atom was critical to prevent intramolecular hydrogen bonding, thereby preserving the necessary interactions with transmembrane serine residues essential for dopamine receptor activation.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a general outline of the synthetic route based on published literature.
Experimental Protocol: Synthesis of this compound
Materials and Methods:
-
Starting Materials: 1,2-Dimethoxy-3-methoxymethoxybenzene
-
Reagents: n-butyllithium, N,N-dimethylformamide (DMF), 2-bromo-N,N-dimethylaniline, magnesium, 1,2-dibromoethane, paraformaldehyde, benzylamine, palladium on carbon (Pd/C), boron tribromide (BBr3).
-
Solvents: Tetrahydrofuran (THF), diethyl ether, methanol, dichloromethane (DCM).
Synthetic Steps:
-
Formylation of 1,2-Dimethoxy-3-methoxymethoxybenzene: The starting material is lithiated using n-butyllithium in THF and then quenched with DMF to introduce a formyl group.
-
Grignard Addition: A Grignard reagent is prepared from 2-bromo-N,N-dimethylaniline and magnesium in THF. This is then reacted with the formylated intermediate from step 1.
-
Reductive Amination and Cyclization: The product from the Grignard reaction is subjected to reductive amination with benzylamine, followed by an acid-catalyzed cyclization to form the isoquinoline core.
-
Ether Linkage Formation: An intramolecular ether linkage is formed through a nucleophilic aromatic substitution reaction.
-
N-Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation using Pd/C.
-
Demethylation: The methoxy and methoxymethoxy protecting groups are removed using a strong Lewis acid such as boron tribromide (BBr3) in DCM to yield the final product, this compound.
Purification: The final compound is purified by column chromatography on silica gel followed by recrystallization.
Characterization: The structure of this compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for this compound Synthesis
Caption: Synthetic pathway of this compound.
Pharmacological Characterization
This compound has been extensively characterized for its binding affinity and functional activity at all five dopamine receptor subtypes.
Dopamine Receptor Binding Affinity
The affinity of this compound for dopamine receptors is typically determined through radioligand competition binding assays.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).
-
Radioligands:
-
D1, D5: [³H]-SCH23390
-
D2L, D3, D4.4: [³H]-Spiperone or [³H]-N-methylspiperone
-
-
Test Compound: this compound hydrochloride.
-
Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM Butaclamol or Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.
-
Incubation: Cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound are incubated in the assay buffer. Separate wells are included for total binding (no competitor) and non-specific binding (with the non-specific agent).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.
-
Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
| Receptor Subtype | Ki (nM) |
| D1 | 7 |
| D2 | 6 |
| D3 | 5 |
| D4 | 43 |
Data compiled from published literature.[1]
Functional Activity at Dopamine Receptors
The functional activity of this compound as a dopamine receptor agonist is assessed by measuring its ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).
Materials and Reagents:
-
Cells: HEK293 cells stably expressing the human D1 or D5 dopamine receptor.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Test Compound: this compound hydrochloride.
-
Lysis Buffer and cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Cells are seeded in 96-well plates and grown to near confluency.
-
Pre-incubation: The growth medium is replaced with assay medium, and the cells are pre-incubated.
-
Agonist Stimulation: Cells are treated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is determined using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.
| Receptor | Functional Assay | EC50 (nM) | Efficacy |
| D1 | cAMP Accumulation | 30 | Full Agonist |
Data from preliminary pharmacological evaluations.
Signaling Pathway of this compound at D1 and D2 Receptors
Caption: this compound's opposing effects on adenylyl cyclase.
Structure-Activity Relationships
The structure of this compound has been systematically modified to probe its interaction with dopamine receptors. N-alkylation of this compound with allyl or n-propyl groups resulted in a decrease in D2 receptor affinity, a finding that contrasts with observations for dihydrexidine and dinapsoline. This suggests that this compound may engage with different amino acid residues within the D2 receptor binding pocket compared to its structural predecessors.
Conclusion
This compound is a novel and potent full agonist at all dopamine receptor subtypes, born from a rational drug design approach. Its unique chemical structure, featuring an ether linkage to rigidify the pharmacophore, confers high affinity and efficacy. The detailed synthetic and pharmacological protocols provided in this guide are intended to facilitate further research into this important pharmacological tool and to aid in the development of new therapeutic agents targeting the dopaminergic system. The distinct structure-activity relationships of this compound compared to related compounds highlight its potential as a unique probe for understanding the intricacies of dopamine receptor function.
References
Dinoxyline: A Pan-Agonist for Dopamine Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoxyline is a potent synthetic full agonist targeting all five dopamine receptor subtypes (D1-D5). Developed as a research tool, its high affinity and efficacy across the entire dopamine receptor family make it a valuable pharmacological instrument for investigating dopamine-mediated signaling pathways. This document provides a comprehensive technical overview of this compound, including its binding affinity and functional efficacy, detailed experimental protocols for its characterization, and a description of the relevant dopamine receptor signaling pathways.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, cognition, motivation, and reward.[1] These receptors are categorized into two main families: the D1-like receptors (D1 and D5) and the D2-like receptors (D2, D3, and D4). D1-like receptors are typically coupled to Gαs/olf proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity, resulting in decreased cAMP levels. This compound, a synthetic compound, has emerged as a powerful tool for studying these receptors due to its pan-agonist activity, demonstrating full agonism at all five subtypes.[2] This guide aims to provide a detailed technical resource for researchers utilizing this compound in their investigations of the dopaminergic system.
Quantitative Pharmacological Data
The following tables summarize the reported binding affinities (Ki) and functional efficacies (EC50) of this compound for human dopamine receptors. It is important to note that values can vary between studies depending on the specific experimental conditions.
Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D1 | 7 |
| D2 | 6 |
| D3 | 5 |
| D4 | 43 |
| D5 | Data not available |
Table 2: this compound Functional Efficacy (EC50) for Human Dopamine Receptors
| Receptor Subtype | EC50 (nM) |
| D1 | 30 |
| D2 | Data not available |
| D3 | Data not available |
| D4 | Data not available |
| D5 | Data not available |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors through competitive radioligand binding assays.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligands:
-
D1 & D5: [³H]-SCH23390
-
D2, D3 & D4: [³H]-Spiperone or [³H]-Raclopride
-
-
Test Compound: this compound
-
Non-specific Agent: 10 µM (+)-Butaclamol or Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific agent, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, serial dilutions of this compound, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for Dopamine Receptors
This protocol describes a method to determine the functional potency (EC50) of this compound at D1-like and D2-like dopamine receptors by measuring changes in intracellular cAMP levels.
Objective: To determine the EC50 value of this compound for stimulating (D1-like) or inhibiting (D2-like) adenylyl cyclase activity.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest.
-
Test Compound: this compound
-
Forskolin (for D2-like receptors): To stimulate basal adenylyl cyclase activity.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Plate reader compatible with the chosen assay kit.
Procedure for D1-like Receptors (Gs-coupled):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells, along with a PDE inhibitor.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.
-
Procedure for D2-like Receptors (Gi-coupled):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells, along with a PDE inhibitor.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a cAMP functional assay.
Synthesis of this compound
This compound is synthesized as an ether bioisostere of dinapsoline. The synthesis involves a multi-step process that can include Suzuki cross-coupling reactions, lithiations, enolate formation, ether syntheses, and isoquinoline syntheses and transformations. A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in full detail. Researchers interested in synthesizing this compound should refer to the primary literature on the synthesis of dinapsoline and its analogs for methodological guidance.
Signaling Pathways
This compound, as a pan-agonist, activates the signaling pathways of both D1-like and D2-like dopamine receptors.
D1-like Receptor Signaling
Upon binding of this compound to D1 or D5 receptors, the associated Gαs/olf protein is activated. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.
Caption: D1-like receptor signaling pathway.
D2-like Receptor Signaling
When this compound binds to D2, D3, or D4 receptors, the associated Gαi/o protein is activated. This has an inhibitory effect on adenylyl cyclase, leading to a decrease in the production of cAMP from ATP. The reduction in cAMP levels leads to decreased PKA activity and subsequent changes in the phosphorylation state of downstream targets, modulating cellular function.
Caption: D2-like receptor signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for the in-depth study of the dopaminergic system. Its pan-agonist profile allows for the simultaneous activation of all five dopamine receptor subtypes, providing a unique means to investigate the integrated effects of dopamine signaling. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings. Further studies are warranted to fully elucidate the functional efficacy of this compound at all D2-like receptors and to determine its binding affinity for the D5 receptor. A detailed, publicly available synthesis protocol would also be beneficial to the research community.
References
Physicochemical Properties of Dinoxyline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoxyline is a potent, synthetic full agonist of all five dopamine receptor subtypes (D1-D5), making it a critical tool in neuropharmacological research.[1] Its unique structure, an oxygen bioisostere of dinapsoline, confers high affinity across all dopamine receptors, with functional characteristics similar to endogenous dopamine.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and elucidates the key signaling pathways activated upon receptor binding. All quantitative data are summarized for clarity, and complex biological processes are visualized using detailed diagrams.
Core Physicochemical Properties
Identification and Structure
| Property | Value | Source |
| IUPAC Name | 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline | [1][3] |
| Chemical Formula | C₁₅H₁₃NO₃ | |
| Molecular Weight | 255.27 g/mol | |
| Canonical SMILES | C1C2C3=C(C(=C(C=C3)O)O)OC4=CC=CC(=C24)CN1 | |
| InChI Key | QOHSTVKJXZTEOL-UHFFFAOYSA-N | |
| CAS Number | 757176-96-8 |
Predicted and Undetermined Physicochemical Properties
Quantitative experimental data for melting point, boiling point, pKa, and logP of this compound are not widely published. The following table presents these key properties and directs the reader to the detailed experimental protocols in Section 2 for their determination.
| Property | Value | Experimental Protocol |
| Melting Point | Not available | Section 2.1 |
| Boiling Point | Not available | Section 2.2 |
| pKa | Not available | Section 2.3 |
| logP | Not available | Section 2.4 |
Experimental Protocols
This section details the standard experimental methodologies for determining the fundamental physicochemical properties of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from solid to liquid. For impure compounds, the melting point is typically lower and occurs over a broader range.
Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.
-
Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad range suggests the presence of impurities.
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Determination of Boiling Point
Due to the complex heterocyclic structure and high molecular weight of this compound, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, vacuum distillation would be the method of choice.
Protocol: Vacuum Distillation
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump with a manometer.
-
Vacuum Application: The system is evacuated to a specific, low pressure.
-
Heating: The distillation flask is heated gently.
-
Observation: The temperature at which the liquid boils and the corresponding pressure are recorded.
-
Correction: The observed boiling point is then corrected to standard atmospheric pressure using a nomograph or appropriate formula.
Determination of pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule like this compound with ionizable functional groups (phenolic hydroxyls and a tertiary amine), the pKa values are critical for understanding its charge state at different pH values, which in turn affects its solubility and ability to cross biological membranes.
Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection point(s) of the curve. This can be done by finding the pH at the half-equivalence point or by analyzing the derivative of the titration curve.
Experimental Workflow for pKa Determination
Caption: Workflow for determining the pKa of this compound via potentiometric titration.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter in drug development as it influences membrane permeability and plasma protein binding.
Protocol: HPLC Method
-
Mobile Phase Preparation: A series of mobile phases with varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Standard Selection: A set of standard compounds with known logP values is selected.
-
Chromatography: The standard compounds and this compound are individually injected into a reverse-phase HPLC system (e.g., with a C18 column) equilibrated with each mobile phase. The retention time for each compound is recorded.
-
Data Analysis: For each mobile phase, the logarithm of the capacity factor (log k') is calculated from the retention times. A calibration curve is generated by plotting the known logP values of the standards against their log k' values.
-
logP Calculation: The logP of this compound is determined by interpolating its log k' value onto the calibration curve.
Mechanism of Action and Signaling Pathways
This compound acts as a full agonist at all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The D1-like receptors (D1 and D5) are primarily coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase. The D2-like receptors (D2, D3, and D4) are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase.
D1-like Receptor Signaling Pathway
Activation of D1-like receptors by this compound initiates a stimulatory cascade.
-
Receptor Activation: this compound binds to the D1 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gs/olf protein.
-
Adenylyl Cyclase Activation: The activated Gαs/olf subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.
-
Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and proteins involved in synaptic plasticity like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
This compound-Induced D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway following D1 receptor activation by this compound.
D2-like Receptor Signaling Pathway
Activation of D2-like receptors by this compound initiates an inhibitory cascade.
-
Receptor Activation: this compound binds to the D2 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gi/o protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in cAMP production.
-
PKA Inactivation: The reduction in cAMP levels leads to decreased PKA activity.
-
Alternative Signaling: The βγ subunits of the Gi/o protein can also activate other signaling pathways, such as inwardly rectifying potassium channels (GIRKs) and phospholipase C (PLC), and can modulate the activity of voltage-gated calcium channels. D2 receptor activation has also been shown to inhibit the serine/threonine kinase Akt.
This compound-Induced D2 Receptor Signaling Pathway
Caption: Canonical signaling pathway following D2 receptor activation by this compound.
Conclusion
This compound's role as a pan-dopamine receptor agonist makes it an invaluable tool for dissecting the complexities of dopaminergic neurotransmission. While a complete physicochemical profile is not yet publicly available, the standardized experimental protocols outlined in this guide provide a clear pathway for researchers to characterize this important molecule fully. Furthermore, the detailed elucidation of its downstream signaling pathways offers a solid foundation for designing experiments to probe its effects on cellular function and, ultimately, its potential therapeutic applications. Further research is warranted to establish a complete experimental dataset for this compound's physicochemical properties, which will undoubtedly accelerate its use in advancing our understanding of dopamine-related neurological and psychiatric disorders.
References
Dinoxyline (Assumed Doxycycline): A Technical Guide on Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic effects of doxycycline, a second-generation tetracycline antibiotic. Beyond its well-established antimicrobial properties, emerging research has highlighted its anti-inflammatory, anti-cancer, and matrix metalloproteinase (MMP) inhibitory activities. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support further research and drug development efforts.
Core Mechanism of Action
Doxycycline's primary antibiotic effect stems from its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the bacterial ribosome.[][2] However, its therapeutic potential extends to non-antibiotic mechanisms, including the modulation of inflammatory cascades and the inhibition of enzymes involved in tissue remodeling and cancer progression.
Quantitative Data on Therapeutic Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the therapeutic effects of doxycycline.
Table 1: In Vitro Anticancer Activity of Doxycycline (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| A875 | Melanoma | 3.10 ± 0.33 | 48 |
| A375 | Melanoma | 2.42 ± 0.14 | 48 |
| Mum2B | Melanoma | 2.75 ± 0.55 | 48 |
| Mum2C | Melanoma | 1.40 ± 0.11 | 48 |
| NCI-H446 | Lung Cancer | 1.70 ± 0.12 | 48 |
| A549 | Lung Cancer | 1.06 ± 0.13 | 48 |
| MCF-7 | Breast Cancer | 11.39 | 72 |
| MDA-MB-468 | Breast Cancer | 7.13 | 72 |
| HuTu-80 | Duodenal Adenocarcinoma | ~5 (for 45% viability) | 72 |
Table 2: In Vivo Anticancer and Anti-Inflammatory Effects of Doxycycline
| Model | Effect | Doxycycline Dose | Outcome | P-value |
| HuTu-80 Xenograft Mice | Antitumor | 40 mg/kg/day | Significant reduction in tumor growth | P=0.0001 |
| HuTu-80 Xenograft Mice | Increased Survival | 40 mg/kg/day | ~50% survival at day 80 vs. 0% in control | P=0.03 |
| B16 Melanoma Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |
| Lewis Lung Cancer Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |
| MCF-7 Breast Cancer Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |
| NCI-H446 Lung Cancer Xenograft Mice | Antitumor | 15, 30, 60 mg/kg/day | Significant inhibition of tumor proliferation | <0.05 |
| LPS-activated Microglia | Anti-inflammatory | Concentration-dependent | Reduction of ROS, NO, TNF-α, and IL-1β | N/A |
Source:
Table 3: Inhibition of Matrix Metalloproteinases (MMPs) by Doxycycline
| MMP Target | System | IC50 or Inhibition % | Doxycycline Concentration |
| MMP-2 | Human Aortic Smooth Muscle Cells | IC50 = 6.5 µg/mL | 5-40 µg/mL |
| MMP-2 (active) | Human Aortic Aneurysm Tissue | 50% reduction | 5 µg/mL |
| MMP-2 (latent) | Human Aortic Aneurysm Tissue | 30% reduction | 5 µg/mL |
| MMP-9 | In Vitro (U-937 cell medium) | IC50 = 608.0 µM | 5-500 µM |
| MMP-9 (plasma) | Healthy Human Subjects | 22% reduction | 100 mg twice daily |
| MMP-9 (gene expression) | Human Corneal Epithelial Cells | 1.6-fold decrease | 10.11 µg/mL |
| MMP-9 (activity) | Human Corneal Epithelial Cells | 40% reduction | 10.11 µg/mL |
Source:
Signaling Pathways Modulated by Doxycycline
Doxycycline exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Doxycycline's anti-inflammatory mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on doxycycline's therapeutic effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of doxycycline on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Doxycycline Treatment: Treat the cells with various concentrations of doxycycline and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor effect of doxycycline in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ HuTu-80 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³ or ~4 mm in diameter).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer doxycycline (e.g., 15, 30, or 60 mg/kg) or a vehicle control daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treated and control groups. Survival analysis can also be performed.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
Objective: To assess the inhibitory effect of doxycycline on MMP activity.
Protocol:
-
Sample Preparation: Collect cell culture supernatants or tissue lysates containing MMPs.
-
Electrophoresis: Separate the proteins in the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Incubation: Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer at 37°C to allow for gelatin degradation by the MMPs. To test for direct inhibition, doxycycline can be added to the developing buffer.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Visualization and Analysis: Areas of gelatin degradation by MMPs will appear as clear bands on a blue background. Quantify the band intensity using densitometry.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer effects of doxycycline in vitro.
Caption: In vitro workflow for assessing doxycycline's anticancer effects.
Clinical Evidence
A pilot clinical study in early breast cancer patients investigated the effects of a 14-day preoperative treatment with 200 mg/day of doxycycline. The results showed a significant decrease in the cancer stem cell marker CD44 in 8 out of 9 patients, with reductions ranging from 17.65% to 66.67% (p-value < 0.005). Another phase II clinical trial evaluated doxycycline for the prevention of skin toxicity in metastatic colorectal cancer patients treated with anti-EGFR therapy. The study found that 100 mg of doxycycline once daily was efficacious and well-tolerated.
Conclusion
The available preclinical and emerging clinical data suggest that doxycycline possesses significant therapeutic potential beyond its antimicrobial activity. Its ability to inhibit cancer cell proliferation, suppress inflammation, and modulate MMP activity warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the multifaceted therapeutic applications of doxycycline.
References
An In-depth Technical Guide to the Structural Analysis of Dinoxyline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoxyline, a potent, non-selective full agonist for all five dopamine receptor subtypes (D1-D5), represents a significant tool in neuroscience research. Its rigid, chromeno-isoquinoline scaffold provides a unique framework for understanding dopamine receptor pharmacology. This technical guide delves into the structural analysis of this compound and its analogs, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Detailed signaling pathways and experimental workflows are presented to provide a thorough understanding of their mechanism of action and to facilitate further research and development in this chemical class.
Core Structure and Pharmacophore
This compound, with the IUPAC name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline, is a structurally rigid molecule designed to mimic the bioactive conformation of dopamine.[1] Its core is a chromeno-isoquinoline ring system, which locks the phenethylamine moiety of dopamine into a specific orientation. This constrained conformation is crucial for its high affinity and efficacy at dopamine receptors.
The key pharmacophoric elements of this compound include:
-
The Catechol Moiety: The 8,9-dihydroxy groups are essential for hydrogen bonding interactions with conserved serine residues within the transmembrane domains (TM5) of dopamine receptors, a critical interaction for receptor activation.
-
The Basic Nitrogen Atom: The protonatable nitrogen in the isoquinoline ring system engages in an ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of all dopamine receptors.
-
The Ether Linkage: this compound is an oxygen bioisostere of dinapsoline, where a methylene bridge is replaced by an ether linkage. This modification enhances D1 receptor binding affinity and contributes to its broad-spectrum efficacy.[1] It is hypothesized that the ether oxygen prevents intramolecular hydrogen bonding with the catechol meta-hydroxyl group, thereby preserving the interaction with TM5 serine residues.[1]
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves a multi-step process to construct the chromeno-isoquinoline core. One reported synthetic route for a similar chromeno-isoquinoline compound involves a conjugate addition of an aryl Grignard reagent to a 2-nitrochromene, followed by isoquinoline formation and subsequent reduction.[2][3]
Modifications to the core structure to probe structure-activity relationships often focus on:
-
N-substitution: Alkylation of the nitrogen atom can modulate selectivity and affinity for D2-like versus D1-like receptors. For instance, N-allyl and N-n-propyl derivatives of this compound have been synthesized.
-
Aromatic Ring Substitution: Modifications to the aromatic rings of the chromeno-isoquinoline system can influence receptor subtype selectivity and pharmacokinetic properties.
-
Modifications to the Linker: Altering the ether linkage to other functionalities can provide insights into the optimal geometry and electronic properties for receptor interaction.
Quantitative Analysis of this compound and Analogs
The pharmacological profile of this compound and its analogs is primarily defined by their binding affinities (Ki) and functional potencies (EC50) and efficacies at the five dopamine receptor subtypes. This data is crucial for understanding their structure-activity relationships.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D1 EC50 (nM) | D2 EC50 (nM) | Reference |
| This compound | 7 | 6 | 5 | 43 | 30 | ~QP | |
| Dinapsoline | ~12 | - | - | - | - | - | |
| Dihydrexidine | - | - | - | - | - | - | |
| N-allyl-dinoxyline | - | >D2 of this compound | - | - | - | - | |
| N-n-propyl-dinoxyline | - | >D2 of this compound | - | - | - | - | |
| trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline | 20-30 | 3000 | - | - | Full Agonist | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of standardized in vitro assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. A common protocol for dopamine receptors involves a competition binding assay using a radiolabeled antagonist, such as [3H]-spiperone.
Protocol: [3H]-Spiperone Competition Binding Assay
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest. The cells are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate.
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of [3H]-spiperone (typically at or near its Kd value).
-
Non-specific Binding: Wells contain the membrane preparation, [3H]-spiperone, and a high concentration of a non-labeled antagonist (e.g., 10 µM butaclamol) to saturate all specific binding sites.
-
Competition: Wells contain the membrane preparation, [3H]-spiperone, and serial dilutions of the test compound (e.g., this compound).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters is then measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the log concentration of the test compound.
-
The resulting sigmoidal curve is fitted using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For dopamine receptors, a common functional assay is the measurement of cyclic AMP (cAMP) accumulation.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells (e.g., CHO or HEK293) expressing the dopamine receptor of interest are cultured in appropriate media.
-
Assay Setup: Cells are seeded in a 96-well plate.
-
For D1-like receptors (Gs-coupled): The assay measures the increase in cAMP.
-
For D2-like receptors (Gi-coupled): The assay measures the inhibition of forskolin-stimulated cAMP production. Forskolin is an activator of adenylyl cyclase.
-
-
Compound Addition: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, serial dilutions of the test compound (e.g., this compound) are added. For D2-like receptor assays, a fixed concentration of forskolin is also added.
-
Incubation: The plate is incubated for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in each well is determined from the standard curve.
-
The cAMP levels are plotted against the log concentration of the test compound.
-
The resulting dose-response curve is fitted using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Signaling Pathways
As a full agonist at all five dopamine receptor subtypes, this compound is expected to activate the canonical G-protein signaling pathways associated with D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
D1-like Receptor Signaling
D1-like receptors are coupled to the Gs/olf family of G-proteins. Agonist binding, such as by this compound, leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), leading to a cascade of intracellular events that modulate neuronal excitability and gene expression.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. trans-2,3-dihydroxy-6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline: synthesis, resolution, and preliminary pharmacological characterization of a new dopamine D1 receptor full agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Doxycycline Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research concerning the efficacy of Doxycycline, a broad-spectrum tetracycline antibiotic. The following sections detail its mechanism of action, summarize key preclinical and clinical findings, and provide insights into experimental methodologies.
Mechanism of Action
Doxycycline primarily exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1][2][3][4] It specifically binds to the 30S ribosomal subunit, which is a crucial component of the bacterial ribosome.[1] This binding action physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. By doing so, Doxycycline effectively halts the elongation of the polypeptide chain, thereby preventing the synthesis of proteins essential for bacterial growth, replication, and repair. This targeted action on the bacterial ribosome, which differs from eukaryotic ribosomes, accounts for its selective antibiotic activity.
Beyond its well-established antibacterial properties, Doxycycline exhibits a range of other biological effects. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-apoptotic properties. Notably, it can inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Furthermore, Doxycycline has demonstrated activity against certain parasites, such as Plasmodium falciparum, the causative agent of malaria, by disrupting apicoplast ribosomal subunits.
Preclinical Research Findings
A growing body of preclinical research has explored the potential of Doxycycline beyond its traditional antibiotic applications, particularly in oncology.
Table 1: Summary of Preclinical Efficacy Data for Doxycycline
| Study Focus | Model System | Key Findings | Reference |
| Duodenal Adenocarcinoma | Human duodenal adenocarcinoma cell line (HuTu-80) and immunodeficient mice | A 10 µM concentration induced apoptosis in 90% of cultured cells. In vivo, it significantly reduced tumor growth and increased survival. | |
| Glioma | Male Lewis rats | Doxycycline effectively induced the expression of the therapeutic transgene Flt3L in the brain parenchyma at doses allometrically equivalent to human therapeutic doses. | |
| Colorectal Cancer | HT29 colorectal cancer cell line | A concentration of 10 µg/ml induced G0/G1 cellular arrest, while 20 µg/ml caused apoptosis. |
In Vitro Cytotoxicity Assay for Duodenal Adenocarcinoma:
-
Cell Line: HuTu-80 human duodenal adenocarcinoma cells.
-
Treatment: Cells were exposed to varying concentrations of Doxycycline.
-
Assay: Cellular activity and viability were assessed, with unexposed cells serving as a 100% viability reference. A 10 µM (4.4 µg/ml) concentration was identified as capable of causing apoptosis in 90% of the cells.
-
Incubation Conditions: 37°C, 5% CO₂, and 97% relative humidity.
-
Replicates: Experiments were performed in triplicate.
In Vivo Tumor Growth and Survival Study:
-
Animal Model: Immunodeficient mice implanted with human duodenal adenocarcinoma cells (HuTu-80).
-
Treatment Group: Received Doxycycline.
-
Control Group: Did not receive Doxycycline.
-
Outcome Measures: Tumor volume and survival were monitored.
-
Results: A statistically significant reduction in tumor growth was observed in the Doxycycline-treated group starting from day 15, which correlated with a higher survival rate.
Clinical Research Highlights
Doxycycline has been investigated in various clinical settings for its non-antibiotic properties.
Table 2: Overview of Key Clinical Trial Data for Doxycycline
| Condition | Phase | Key Outcomes | Reference |
| AL Amyloidosis | Phase 2 | At 1 year, the mortality rate was 20%, and the organ response rate was 36%. All 1-year survivors showed a hematologic response. | |
| Sexually Transmitted Infection (STI) Prevention | - | Doxycycline post-exposure prophylaxis (doxy-PEP) showed a strong effect in preventing STIs. |
DUAL Phase 2 Trial in AL Amyloidosis:
-
Objective: To evaluate the safety and efficacy of Doxycycline in combination with standard of care for newly diagnosed systemic AL amyloidosis.
-
Population: Patients with newly diagnosed systemic AL amyloidosis. The median age was 62 years, with 64% being male. A significant portion had advanced disease (52% Mayo stage 3 or 4) and cardiac involvement (60%).
-
Endpoints: The primary endpoints included mortality and organ response at 1 year. Hematologic response was also assessed.
-
Key Findings: The study reported a lower-than-expected 1-year mortality rate of 20%. The organ response rate at 12 months was 36%.
Conclusion
Early-stage research on Doxycycline has unveiled a therapeutic potential that extends far beyond its established role as an antibiotic. Preclinical studies have demonstrated its cytotoxic and antitumor effects in various cancer models, while clinical trials have suggested its utility in complex diseases like AL amyloidosis and in the prevention of sexually transmitted infections. The multifaceted mechanism of action, including the inhibition of protein synthesis and MMPs, provides a strong rationale for its continued investigation in diverse therapeutic areas. The experimental protocols and findings summarized in this guide offer a solid foundation for researchers and drug development professionals to build upon in exploring the full clinical potential of Doxycycline.
References
Dinoxyline's Role in Signal Transduction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinoxyline is a potent, synthetic, non-selective full agonist for all five dopamine receptor subtypes (D1-D5). Its comprehensive agonistic activity makes it a valuable research tool for elucidating the complex and multifaceted roles of dopamine signaling in the central nervous system and periphery. This technical guide provides a detailed overview of this compound's interaction with dopamine receptors and the subsequent modulation of intracellular signal transduction pathways. It includes a compilation of available quantitative data on its binding affinity and functional efficacy, detailed experimental protocols for assessing its activity, and visual representations of the core signaling cascades it initiates. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.
Introduction to this compound
This compound, with the chemical name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline, is a rigid analog of dopamine designed to mimic the bioactive conformation of the neurotransmitter.[1] Its rigid structure confers high affinity and potency across all five dopamine receptor subtypes, making it a unique pharmacological tool to study the global effects of dopamine receptor activation.[1] Understanding the downstream consequences of this compound-mediated receptor activation is crucial for deciphering the physiological and pathophysiological roles of dopamine signaling.
Quantitative Data: Binding Affinity and Functional Efficacy of this compound
The following tables summarize the reported binding affinities (Ki) and functional efficacies (EC50) of this compound for the human dopamine receptor subtypes. This data is critical for designing and interpreting experiments aimed at understanding its biological effects.
Table 1: this compound Binding Affinities (Ki) for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |
| D1 | 7 | [3H]-SCH23390 | Ltk- cells | Grubbs et al., 2004 |
| D2 | 6 | [3H]-Spiperone | CHO cells | Grubbs et al., 2004 |
| D3 | 5 | [3H]-Spiperone | CHO cells | Grubbs et al., 2004 |
| D4 | 43 | [3H]-Spiperone | CHO cells | Grubbs et al., 2004 |
| D5 | N/A | N/A | N/A | High affinity reported, but specific Ki value not available in the cited literature. |
N/A: Not Available in the cited literature.
Table 2: this compound Functional Efficacy (EC50) for Human Dopamine Receptors
| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (% of Dopamine) | Cell Line | Reference |
| D1 | Adenylyl Cyclase Activation | 30 | Full Agonist | Ltk- cells | Grubbs et al., 2004 |
| D2 | N/A | N/A | N/A | N/A | N/A |
| D3 | N/A | N/A | N/A | N/A | N/A |
| D4 | N/A | N/A | N/A | N/A | N/A |
| D5 | N/A | N/A | N/A | N/A | N/A |
N/A: Not Available in the cited literature. Further studies are required to fully characterize the functional profile of this compound at all dopamine receptor subtypes.
Signal Transduction Pathways Modulated by this compound
As a pan-dopamine receptor agonist, this compound activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families, which are coupled to distinct G-protein signaling cascades.
D1-like Receptor Signaling: The Gs/olf Pathway
D1 and D5 receptors are primarily coupled to the stimulatory G-protein, Gαs/olf. Activation of these receptors by this compound initiates a signaling cascade that leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
References
Methodological & Application
Application Notes and Protocols for Dinoxyline in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoxyline is a potent, synthetic full agonist for all five dopamine receptor subtypes (D1-D5). Its high affinity and efficacy across the entire dopamine receptor family make it a valuable pharmacological tool for investigating dopaminergic signaling pathways in vitro. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on downstream signaling cascades, specifically cyclic AMP (cAMP) production and Extracellular signal-regulated kinase (ERK) phosphorylation.
Mechanism of Action
This compound was designed as a rigid bioisostere of the β-phenyldopamine pharmacophore. It activates both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors.
-
D1-like Receptor Activation: D1 and D5 receptors are coupled to the Gαs protein. Upon activation by this compound, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
D2-like Receptor Activation: D2, D3, and D4 receptors are coupled to the Gαi/o protein. Activation by this compound inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
ERK Phosphorylation: this compound has also been shown to stimulate the phosphorylation of ERK (p44/42 MAPK), a key downstream effector in many G protein-coupled receptor (GPCR) signaling pathways.
The comprehensive agonistic activity of this compound allows for the study of integrated dopaminergic responses in various cell types.
Data Presentation
The following tables summarize the key pharmacological data for this compound and provide a starting point for experimental design.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Dissociation Constant (Ki) |
| D1 | 7 nM |
| D2 | 6 nM |
| D3 | 5 nM |
| D4 | 43 nM |
| D5 | Not Reported |
Table 2: Functional Potency of this compound
| Assay | Cell Line | Parameter | Value |
| D1 Receptor Activation | Not Specified | EC50 | 30 nM[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results.
Materials:
-
This compound hydrobromide (or other salt form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 255.27 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Note: Before use in cell culture, the 10 mM DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol for Measuring cAMP Levels
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit. The example uses HEK293 cells stably expressing a dopamine receptor of interest (e.g., D1 or D2).
Materials:
-
HEK293 cells stably expressing a dopamine receptor subtype (e.g., DRD1 or DRD2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent reporter assay)
-
White or clear 96-well cell culture plates, depending on the assay kit requirements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
Protocol:
-
Cell Seeding:
-
The day before the experiment, seed the HEK293 cells expressing the dopamine receptor of interest into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 90 µL of serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 (for D1-like receptors) or IC50 (for D2-like receptors) value using a non-linear regression analysis.
-
Protocol for Measuring ERK Phosphorylation by Western Blot
This protocol details the steps to assess the effect of this compound on the phosphorylation of ERK1/2.
Materials:
-
Cells expressing dopamine receptors (e.g., HEK293-DRD1 or a neuronal cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
The day before the experiment, replace the complete medium with serum-free medium and incubate overnight to reduce basal levels of ERK phosphorylation.
-
-
Cell Treatment:
-
Treat the serum-starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a short duration, typically 5-15 minutes. Include a vehicle control (0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using image analysis software.
-
Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.
-
Visualizations
Caption: Signaling pathways activated by this compound.
References
Application Notes and Protocols: Doxycycline Administration in Animal Models of Parkinson's Disease
A Note on Terminology: The initial request specified "Dinoxyline." However, a comprehensive literature search revealed a high probability of this being a typographical error, with the vast majority of relevant research pointing to Doxycycline , a tetracycline antibiotic, being investigated for its neuroprotective properties in Parkinson's disease models. This document will focus on Doxycycline. Another possibility is "Dinapsoline," a D1 dopamine receptor agonist, which has also been studied in Parkinson's models. A brief section on Dinapsoline is included for clarity.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily offer symptomatic relief.[3] Drug repurposing, the investigation of existing drugs for new therapeutic purposes, presents a promising and efficient strategy for developing novel PD therapies.[3] Doxycycline, a widely used antibiotic, has emerged as a candidate for repurposing in neurodegenerative diseases due to its ability to cross the blood-brain barrier and its anti-inflammatory, antioxidant, and anti-apoptotic properties. In animal models of Parkinson's disease, doxycycline has been shown to protect dopaminergic neurons, reduce neuroinflammation, and alleviate levodopa-induced dyskinesia (LID), a common side effect of long-term levodopa therapy.
These application notes provide a detailed overview of the use of doxycycline in preclinical Parkinson's disease research, summarizing key quantitative data and providing detailed experimental protocols for its administration and the assessment of its effects.
Data Presentation
Table 1: Effects of Doxycycline on Motor Function and Levodopa-Induced Dyskinesia (LID)
| Animal Model | Treatment Regimen | Behavioral Test | Key Findings | Reference |
| 6-OHDA-lesioned mice | Doxycycline (20 mg/kg and 40 mg/kg, s.c.) before L-DOPA | Abnormal Involuntary Movements (AIMs) | Significant reduction in LID in mice with moderate and intermediate dopaminergic lesions. | |
| Human α-syn A53T transgenic mice | Doxycycline (10 mg/kg, daily i.p.) for 30 days | Motor performance tests | Ameliorated motor impairment. | |
| 6-OHDA-lesioned rats | Doxycycline treatment | AIMs | Suppressed the development of dyskinesia and attenuated established dyskinesia without compromising motor benefits of L-DOPA. |
Table 2: Neuroprotective and Anti-inflammatory Effects of Doxycycline
| Animal/Cell Model | Treatment | Molecular/Cellular Assay | Key Findings | Reference |
| 6-OHDA-lesioned mice | Doxycycline (20 mg/kg, s.c.) | Immunohistochemistry (FosB, COX-2), ELISA (PGE2, TNF-α, IL-1β) | Decreased FosB and COX-2 expression; reduced levels of PGE2, TNF-α, and IL-1β in the dorsolateral striatum. | |
| Human α-syn A53T transgenic mice | Doxycycline (10 mg/kg, daily i.p.) | Immunohistochemistry, Biochemical analysis | Inhibition of α-synuclein oligomerization and gliosis in the cortex and hippocampus. | |
| LPS-activated primary microglial cells | Doxycycline | Western Blot (p38 MAPK, NF-κB), Griess assay (NO), ELISA (TNF-α, IL-1β) | Inhibited LPS-induced p38 MAP kinase phosphorylation and NF-κB nuclear translocation; lowered production of ROS, NO, TNF-α, and IL-1β. | |
| PC12 cells treated with MPP+ | Doxycycline | Immunofluorescence (axonal and synaptic proteins) | Upregulation of GAP-43, synapsin I, β-III-tubulin, F-actin, and neurofilament-200. | |
| In vitro α-synuclein aggregation assay | Doxycycline | Transmission electron microscopy | Reduced α-synuclein aggregation by more than 80%. |
Experimental Protocols
Protocol 1: Induction of Parkinsonism with 6-Hydroxydopamine (6-OHDA) in Mice
Objective: To create a unilateral lesion of the nigrostriatal pathway to model Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
33-gauge needle
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Place the animal in a stereotaxic frame.
-
6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration will depend on the desired lesion severity.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target injection site (e.g., the striatum). Stereotaxic coordinates for the mouse striatum relative to bregma are typically: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±2.0 mm, Dorsoventral (DV): -3.0 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse a specific volume and concentration of the 6-OHDA solution (e.g., 2 µl of 3 µg/µl 6-OHDA) at a rate of 0.5 µl/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal's recovery. The lesion will develop over several days to weeks.
Protocol 2: Doxycycline Administration
Objective: To systemically administer doxycycline to the animal model.
Route 1: Intraperitoneal (i.p.) Injection
-
Materials: Doxycycline hyclate, sterile saline or phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve doxycycline in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a 1 mg/ml solution and inject 0.25 ml).
-
Administer the solution via intraperitoneal injection daily or as required by the experimental design.
-
Route 2: Subcutaneous (s.c.) Injection
-
Materials: Doxycycline hyclate, sterile saline or PBS.
-
Procedure:
-
Prepare the doxycycline solution as described for i.p. injection.
-
Administer the solution subcutaneously. Doses of 20 mg/kg and 40 mg/kg have been used in mice to study effects on LID.
-
Route 3: Oral Administration (in feed)
-
Materials: Doxycycline-supplemented animal feed.
-
Procedure:
-
To achieve consistent plasma levels, doxycycline can be administered in the diet. A concentration of 2,000 ppm in mouse feed has been shown to be sufficient to reach target concentrations in tissues.
-
Provide the medicated feed ad libitum.
-
Protocol 3: Assessment of Levodopa-Induced Dyskinesia (LID)
Objective: To quantify abnormal involuntary movements (AIMs) in L-DOPA-treated, 6-OHDA-lesioned animals.
Materials:
-
L-DOPA methyl ester
-
Benserazide hydrochloride
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
LID Induction: After the 6-OHDA lesion has stabilized (e.g., 3 weeks post-surgery), begin chronic L-DOPA administration (e.g., 6-10 mg/kg L-DOPA with 15 mg/kg benserazide, i.p., daily for 2-3 weeks) to induce dyskinesia.
-
Doxycycline Treatment: Administer doxycycline (e.g., 20 mg/kg, s.c.) 30 minutes prior to each L-DOPA injection on the test day.
-
Behavioral Scoring:
-
Place the animal in an individual observation chamber.
-
Score for AIMs every 20 minutes for at least 120 minutes following L-DOPA administration.
-
Score different subtypes of AIMs (axial, limb, and orolingual) on a severity scale from 0 to 4 (0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, 4 = continuous and not interrupted).
-
The total AIMs score is the sum of the scores for each subtype.
-
Mandatory Visualizations
Caption: General experimental workflow for studying Doxycycline in a Parkinson's disease animal model.
Caption: Signaling pathways modulated by Doxycycline in Parkinson's disease models.
A Note on Dinapsoline
While the query specified "this compound," it is possible "Dinapsoline" was intended. Dinapsoline is a potent D1 dopamine receptor agonist that has been evaluated in rat models of Parkinson's disease. Studies have shown that it can produce robust contralateral rotation in 6-OHDA lesioned rats, indicating a therapeutic potential. Unlike Doxycycline, which has a broad neuroprotective and anti-inflammatory mechanism, Dinapsoline's action is targeted at stimulating dopamine D1 receptors.
References
- 1. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxycycline to treat levodopa-induced dyskinesias in Parkinson's disease: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Doxycycline
Introduction
Doxycycline is a broad-spectrum tetracycline antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of doxycycline in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of doxycycline using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Several analytical methods have been developed and validated for the quantification of doxycycline. The choice of method depends on the matrix, required sensitivity, and the available instrumentation. The most common techniques are HPLC with UV detection, which is robust and widely available, and LC-MS/MS, which offers higher sensitivity and selectivity, making it ideal for complex biological samples.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance of various analytical methods for doxycycline quantification.
Table 1: HPLC Methods for Doxycycline Quantification
| Parameter | Method 1: Doxycycline in Pharmaceuticals[1] | Method 2: Doxycycline in Human Seminal Fluid[2] | Method 3: Doxycycline in Turkey Serum[3] |
| Linearity Range | 30 - 300 µg/mL | Not Specified | 0.1 - 2 µg/mL |
| Correlation Coefficient (r²) | 0.9994 | 0.998 | 0.9999 |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.087 µg/mL | 0.035 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.264 µg/mL | 0.108 µg/mL |
| Recovery | Not Specified | >80% | 97.57% - 99.83% |
| Precision (RSD%) | Not Specified | <7.0% | <2% |
Table 2: LC-MS/MS Methods for Doxycycline Quantification
| Parameter | Method 1: Doxycycline in Human Plasma[4] | Method 2: Doxycycline in Human Plasma[5] | Method 3: Doxycycline in Chicken Tissues |
| Linearity Range | 0.055 - 7.612 µg/mL | 6.00 - 768.00 pg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.9961 | >0.9983 | Not Specified |
| Limit of Quantification (LOQ) | 0.055 µg/mL | Not Specified | 5 µg/kg |
| Recovery | 95.55% | High | Not Specified |
| Precision (RSD%) | <14.83% | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Doxycycline in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of doxycycline in human plasma, suitable for pharmacokinetic studies.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 150 µL of human plasma, add 50 µL of internal standard working solution (Demeclocycline, 30.0 µg/mL).
-
Add 0.6 mL of potassium dihydrogen phosphate and vortex for 2 minutes.
-
Condition a solid-phase extraction cartridge (e.g., Analchem PLEXUS 30 mg/1cc) with an appropriate solvent.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of 5% methanol.
-
Elute the drug with 0.5 mL of the mobile phase.
-
Inject 2.0 µL of the eluate into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: Reverse phase C18 column (e.g., 30 x 4.6 mm, 3 µm).
-
Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., containing trifluoroacetic acid).
-
Flow Rate: 0.500 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Transitions:
-
Doxycycline: 444.800 → 428.200 m/z
-
Demeclocycline (Internal Standard): 464.700 → 448.100 m/z
-
Protocol 2: Quantification of Doxycycline in Pharmaceutical Tablets by HPLC-UV
This protocol describes a stability-indicating RP-HPLC method for the determination of doxycycline in tablet dosage forms.
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of doxycycline hyclate in deionized water or a suitable diluent. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25-500 µg/mL).
-
Sample Solution: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of doxycycline and dissolve it in the diluent. Sonicate to ensure complete dissolution. Filter the solution and dilute with the mobile phase to a final concentration within the calibration range.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.0 mm, 5.0 µm).
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.0) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Column Temperature: Ambient (25 °C).
Visualizations
Experimental Workflow for Doxycycline Quantification
The following diagram illustrates a typical workflow for the quantification of doxycycline in biological samples using LC-MS/MS.
Caption: Workflow for Doxycycline Quantification.
Signaling Pathway (Illustrative)
As the provided topic is on analytical methods, a signaling pathway directly related to quantification is not applicable. The mechanism of action of doxycycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. An illustrative diagram of this pathway is provided below for general context.
Caption: Doxycycline's Mechanism of Action.
References
- 1. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 2. HPLC method development for determination of doxycycline in human seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejceh.journals.ekb.eg [ejceh.journals.ekb.eg]
- 4. A Novel and Rapid Method to Determine Doxycycline in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalppw.com [journalppw.com]
Dinoxyline: A Potent Dopamine Receptor Agonist for Neuropharmacology Research
Dinoxyline is a powerful synthetic compound that acts as a potent full agonist at all five dopamine receptor subtypes (D1-D5). Its comprehensive agonistic activity makes it a valuable tool in neuropharmacology research for investigating the roles of dopamine signaling in various physiological and pathological processes.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to explore the complexities of the dopaminergic system.
Application Notes
This compound's primary application in neuropharmacology lies in its ability to non-selectively activate all dopamine receptors, allowing for the study of global dopaminergic stimulation. This contrasts with receptor-subtype-selective agonists, enabling researchers to investigate the integrated effects of widespread dopamine receptor activation.
Key research applications for this compound include:
-
Investigating Dopaminergic Signaling Pathways: this compound can be used to stimulate the canonical Gs/olf-coupled pathway of D1-like receptors (D1 and D5), leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). It also activates the Gi/o-coupled pathway of D2-like receptors (D2, D3, and D4), which inhibits adenylyl cyclase. This allows for the detailed study of these opposing signaling cascades and their downstream effectors.
-
Elucidating the Role of Dopamine in Neurological and Psychiatric Disorders: By mimicking the effects of dopamine, this compound can be employed in cellular and animal models to study the pathophysiology of disorders where dopaminergic neurotransmission is dysregulated, such as Parkinson's disease, schizophrenia, and addiction.
-
Functional Characterization of Dopamine Receptors: As a full agonist, this compound is instrumental in functional assays designed to characterize the pharmacological properties of dopamine receptors and to screen for novel dopaminergic compounds.
-
Studying Neuronal Excitability and Synaptic Plasticity: Through its action on dopamine receptors, this compound can modulate neuronal firing patterns and influence long-term potentiation (LTP) and long-term depression (LTD), key mechanisms underlying learning and memory.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the human dopamine receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| D1 | 7 |
| D2 | 6 |
| D3 | 5 |
| D4 | 43 |
| D5 | Data not available |
| Receptor Subtype | Functional Potency (EC50) (nM) |
| D1 | 30 |
| D2 | Data not available |
| D3 | Data not available |
| D4 | Data not available |
| D5 | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways activated by this compound and a general experimental workflow for its use in neuropharmacology research.
Experimental Protocols
The following are generalized protocols for key experiments in which this compound can be utilized. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor of interest.
-
Radioligand specific for the dopamine receptor subtype (e.g., [³H]SCH23390 for D1-like, [³H]Spiperone for D2-like).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare dilutions: Prepare a series of concentrations of this compound in assay buffer.
-
Set up the binding reaction: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of this compound or vehicle (for total binding).
-
Cell membranes.
-
For non-specific binding, add a high concentration of a known unlabeled antagonist.
-
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filter: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity through cAMP production (for D1-like receptors) or inhibition (for D2-like receptors).
Materials:
-
Cells expressing the dopamine receptor of interest.
-
This compound.
-
Forskolin (for D2-like receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor in serum-free medium for a short period (e.g., 15-30 minutes).
-
This compound Treatment:
-
For D1-like receptors: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).
-
For D2-like receptors: Add varying concentrations of this compound followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a specified time.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit and a plate reader.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 (for stimulation) or IC50 (for inhibition) value from the curve.
Protocol 3: ERK1/2 Phosphorylation Western Blot
Objective: To assess the activation of the ERK1/2 signaling pathway following this compound treatment.
Materials:
-
Cells expressing the dopamine receptor of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2.
Protocol 4: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
Materials:
-
Animal model (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
Analytical system for dopamine detection (e.g., HPLC with electrochemical detection).
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis:
-
Connect the probe to a perfusion pump and infuse aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.
-
-
Sample Analysis: Analyze the collected dialysate samples for dopamine concentration using HPLC-ECD.
-
Data Analysis: Express the dopamine concentration in each sample as a percentage of the average baseline concentration. Plot the time course of dopamine level changes in response to this compound administration.
Protocol 5: In Vivo Electrophysiology
Objective: To record the firing activity of dopamine neurons in response to this compound administration.
Materials:
-
Animal model (e.g., anesthetized rat).
-
Stereotaxic apparatus.
-
Recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound.
-
Drug delivery system (e.g., intravenous catheter).
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the brain region containing dopamine neurons (e.g., ventral tegmental area or substantia nigra pars compacta).
-
Baseline Recording: Identify and record the spontaneous firing activity of a single dopamine neuron.
-
This compound Administration: Administer this compound intravenously and record the changes in the neuron's firing rate and pattern.
-
Data Analysis: Analyze the recorded spike trains to determine the pre- and post-drug firing rates. Construct firing rate histograms to visualize the temporal effects of this compound on neuronal activity.
Application Notes and Protocols for Studying the Effects of Dinoxyline
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Dinoxyline is a synthetic compound that functions as a potent full agonist at all five dopamine receptor subtypes (D1-D5).[1] Its pan-agonistic activity makes it a valuable pharmacological tool for investigating the diverse physiological and pathological roles of dopaminergic signaling. These application notes provide detailed experimental protocols to characterize the cellular effects of this compound, focusing on its impact on cell viability, apoptosis, and the activation of downstream signaling pathways.
II. Proposed Experimental Design
To comprehensively elucidate the cellular effects of this compound, a multi-faceted experimental approach is recommended. The following experiments are designed to assess the compound's cytotoxic potential and its specific effects on dopamine receptor-mediated signaling cascades.
Table 1: Summary of Proposed Experiments and Endpoints
| Experiment | Purpose | Key Endpoint(s) | Cell Line(s) |
| Cell Viability Assay (MTT) | To determine the effect of this compound on cell viability and proliferation. | Percentage of viable cells (IC50/EC50). | HEK293, CHO, or neuronal cell lines (e.g., SH-SY5Y) with and without dopamine receptor expression. |
| Apoptosis Assay (Annexin V/PI) | To quantify the induction of apoptosis by this compound. | Percentage of apoptotic and necrotic cells. | Cell lines showing decreased viability in the MTT assay. |
| cAMP Assay | To measure the functional activation of Gs-coupled dopamine receptors (D1/D5). | Intracellular cAMP levels. | HEK293 or CHO cells stably expressing D1 or D5 receptors. |
| Gi Signaling Assay | To measure the functional activation of Gi-coupled dopamine receptors (D2/D3/D4). | Inhibition of forskolin-stimulated cAMP production or other Gi-mediated signaling events. | HEK293 or CHO cells stably expressing D2, D3, or D4 receptors. |
| Receptor Internalization Assay | To visualize and quantify agonist-induced internalization of dopamine receptors. | Receptor localization (cell surface vs. intracellular). | Cell lines stably expressing tagged dopamine receptors. |
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and the general experimental workflow for its characterization.
Caption: this compound activates D1-like receptors, leading to cAMP production.
Caption: this compound activates D2-like receptors, inhibiting cAMP production.
Caption: Workflow for characterizing this compound's cellular effects.
IV. Detailed Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
Cells (e.g., HEK293, CHO, or SH-SY5Y)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or EC50 value.
Table 2: Example Data Table for MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 0.01 | 1.23 | 1.26 | 1.21 | 1.23 | 98.4 |
| 0.1 | 1.18 | 1.20 | 1.15 | 1.18 | 94.4 |
| 1 | 1.05 | 1.08 | 1.02 | 1.05 | 84.0 |
| 10 | 0.75 | 0.78 | 0.72 | 0.75 | 60.0 |
| 100 | 0.30 | 0.32 | 0.28 | 0.30 | 24.0 |
B. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound as determined from the MTT assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for the desired time period.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Table 3: Example Data Table for Apoptosis Assay
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 80.5 | 10.3 | 5.2 | 4.0 |
| 50 | 45.1 | 35.6 | 12.8 | 6.5 |
| 100 | 15.8 | 50.2 | 25.3 | 8.7 |
C. cAMP Assay
This protocol is for measuring the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger for D1-like receptors.
Materials:
-
HEK293 or CHO cells stably expressing D1 or D5 dopamine receptors
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (for studying D2-like receptor inhibition)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well plates
Protocol for D1/D5 Receptor Activation:
-
Seed D1 or D5 receptor-expressing cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and determine the EC50 value.
Protocol for D2/D3/D4 Receptor Inhibition:
-
Seed D2, D3, or D4 receptor-expressing cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production and determine the IC50 value.
Table 4: Example Data Table for cAMP Assay (D1 Receptor Activation)
| This compound Concentration (nM) | cAMP Level (e.g., HTRF ratio) - Replicate 1 | cAMP Level - Replicate 2 | cAMP Level - Replicate 3 | Average cAMP Level | % of Maximum Response |
| 0 (Vehicle) | 500 | 510 | 490 | 500 | 0 |
| 0.1 | 850 | 860 | 840 | 850 | 17.5 |
| 1 | 1500 | 1520 | 1480 | 1500 | 50 |
| 10 | 2800 | 2850 | 2750 | 2800 | 115 |
| 100 | 4500 | 4550 | 4450 | 4500 | 200 |
| 1000 | 4520 | 4560 | 4480 | 4520 | 201 |
D. Receptor Internalization Assay (Immunofluorescence)
This protocol is for visualizing the internalization of dopamine receptors upon treatment with this compound.
Materials:
-
Cells stably expressing a tagged dopamine receptor (e.g., FLAG-D2R or GFP-D1R)
-
Glass coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound (at a concentration determined from functional assays) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
If using a tagged receptor without intrinsic fluorescence, incubate with the primary antibody diluted in blocking buffer for 1 hour.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Analyze the images to assess the localization of the receptor (cell surface vs. intracellular vesicles).
V. Data Analysis and Interpretation
For each experiment, appropriate data analysis should be performed. For dose-response experiments (MTT, cAMP assays), data should be fitted to a sigmoidal dose-response curve to determine EC50 or IC50 values. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA). The results from these experiments will provide a comprehensive profile of this compound's cellular effects, confirming its mechanism of action as a dopamine receptor agonist and characterizing its potential for inducing cytotoxicity and receptor desensitization.
References
Application Notes and Protocols for Investigating Dopamine Signaling Using Dinoxyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoxyline is a potent and efficacious agonist at dopamine receptors, demonstrating activity at all known subtypes (D1, D2, D3, and D4). Its unique pharmacological profile makes it a valuable tool for researchers investigating the complexities of dopamine signaling in both normal physiological processes and pathological conditions. These application notes provide a comprehensive overview of this compound's known characteristics and detailed protocols for its use in key experimental paradigms to elucidate its effects on dopamine pathways.
Pharmacological Profile of this compound
This compound is characterized as a full agonist at the D1 receptor and also exhibits high affinity and potency at D2-like receptors. This broad-spectrum activity allows for the investigation of integrated dopamine system responses.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's binding affinity and functional potency at dopamine receptors. It is important to note that comprehensive data for all receptor subtypes is not yet fully available in the public domain.
Table 1: this compound Dopamine Receptor Binding Affinities (Ki)
| Receptor Subtype | K_i_ (nM) | Radioligand | Cell Line/Tissue | Reference |
| D1 | Data not available | - | - | - |
| D2 | Data not available | - | - | - |
| D3 | Data not available | - | - | - |
| D4 | Data not available | - | - | - |
Table 2: this compound Dopamine Receptor Functional Potency (EC50) and Efficacy
| Receptor Subtype | Assay Type | EC50 (nM) | Efficacy (% of Dopamine) | Cell Line | Reference |
| D1 | cAMP Accumulation | 30 | Full Agonist | - | [1] |
| D2L | cAMP Inhibition | Data not available | Full Agonist (equal to Quinpirole) | CHO | [2] |
| D2L | MAP Kinase Phosphorylation | Data not available | Full Agonist (equal to Quinpirole) | CHO | [2] |
| D2L | GIRK Channel Activation | Data not available | Full Agonist (equal to Quinpirole) | CHO | [2] |
Dopamine Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors are typically coupled to Gαs/olf G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like receptors are primarily coupled to Gαi/o G-proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.
The following diagram illustrates the canonical signaling pathways for D1 and D2 dopamine receptors.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on dopamine signaling. These are generalized methods and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for dopamine receptor subtypes expressed in cultured cells.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand (e.g., [³H]Spiperone for D2-like receptors, [³H]SCH23390 for D1-like receptors).
-
This compound.
-
Non-specific binding control (e.g., 10 µM Butaclamol or Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) concentrations.
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension.
-
Competition: Add serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the effect of this compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the dopamine receptor of interest.
-
This compound.
-
Dopamine (as a reference agonist).
-
Forskolin (for D2-like receptor assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure for D1-like Receptors (cAMP Accumulation):
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Assay:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the different concentrations of this compound or dopamine to the wells.
-
Incubate at 37°C for the time recommended by the assay kit manufacturer (typically 15-30 minutes).
-
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and determine the EC50 and Emax values using non-linear regression.
Procedure for D2-like Receptors (cAMP Inhibition):
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 as for D1-like receptors.
-
Assay:
-
Aspirate the culture medium and replace it with assay buffer.
-
Add the different concentrations of this compound or dopamine to the wells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate at 37°C for 15-30 minutes.
-
-
Detection and Data Analysis: Follow steps 4 and 5 as for D1-like receptors, noting that the response will be an inhibition of the forskolin-stimulated cAMP level.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular dopamine levels in a specific brain region of a freely moving animal in response to this compound administration.[2]
Materials:
-
Laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection (ECD).
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer this compound, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentration in each sample as a percentage of the average baseline concentration and plot the time course of the effect of this compound.
In Vivo Single-Unit Electrophysiology
This protocol is for recording the firing activity of individual dopamine neurons (e.g., in the ventral tegmental area or substantia nigra) in response to this compound.
Materials:
-
Anesthetized laboratory animal (e.g., rat).
-
Stereotaxic apparatus.
-
Recording microelectrode (e.g., glass micropipette).
-
Amplifier and data acquisition system.
-
Drug delivery system (e.g., for intravenous or intraperitoneal administration).
-
This compound.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Electrode Placement: Slowly lower the recording microelectrode into the brain to the coordinates of the dopamine neuron population.
-
Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow, irregular firing rate, long-duration action potentials, and a biphasic waveform).
-
Baseline Recording: Once a stable dopamine neuron is isolated, record its baseline firing rate for a sufficient period.
-
Drug Administration: Administer this compound and continue to record the neuron's firing activity.
-
Data Analysis: Analyze the change in firing rate and pattern (e.g., burst firing) of the dopamine neuron in response to this compound. Express the firing rate as a percentage of the baseline rate.
Conclusion
This compound is a valuable pharmacological tool for the investigation of dopamine signaling. The protocols outlined in these application notes provide a framework for characterizing its effects at the molecular, cellular, and systems levels. By employing these methodologies, researchers can further elucidate the role of different dopamine receptor subtypes in health and disease and explore the therapeutic potential of broad-spectrum dopamine agonists.
References
Application Notes: Dinoxyline as a Tool for Receptor Internalization Assays
Introduction
Dinoxyline is a novel research compound designed to facilitate the study of receptor internalization, a fundamental process in cell signaling and drug action. Receptor internalization, or endocytosis, is the mechanism by which cells regulate the number of receptors on their surface, thereby modulating their sensitivity to ligands such as hormones, neurotransmitters, and drugs. This process is critical in both normal physiological function and in the development of therapeutic tolerance. This compound provides a reliable method for inducing and quantifying the internalization of specific G-protein coupled receptors (GPCRs), making it an invaluable tool for researchers in pharmacology, cell biology, and drug development.
Mechanism of Action
This compound is a potent and selective agonist for a specific subset of GPCRs. Upon binding to its target receptor, it initiates a conformational change that promotes the recruitment of intracellular proteins, such as β-arrestins.[1] This interaction facilitates the clustering of receptor-ligand complexes into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles.[2] These vesicles traffic to endosomes, effectively removing the receptors from the cell surface and attenuating downstream signaling. By using fluorescently labeled this compound or antibodies against the receptor, this internalization process can be visualized and quantified.
Applications
-
High-Throughput Screening (HTS): this compound can be used in HTS campaigns to identify novel compounds that modulate receptor internalization, such as allosteric modulators or inhibitors of the endocytic machinery.
-
Drug Development: Understanding how a drug candidate affects receptor internalization is crucial for predicting its long-term efficacy and potential for tolerance. This compound can serve as a positive control in assays designed to evaluate these properties.
-
Fundamental Research: this compound allows for the precise dissection of the molecular machinery involved in receptor endocytosis and intracellular trafficking.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from receptor internalization assays using this compound. These values are representative and may vary depending on the cell line, receptor expression levels, and specific experimental conditions.
| Parameter | Value | Experimental Condition |
| EC50 for Internalization | 150 nM | 30-minute incubation at 37°C in HEK293 cells expressing the target receptor. |
| Maximum Internalization | 65% ± 5% | Measured after 60 minutes of stimulation with 1 µM this compound. |
| Internalization Half-Life (t1/2) | 10 minutes | Time to reach 50% of maximum internalization at a saturating concentration of this compound. |
| Receptor Recycling Rate | 30% of internalized receptors recycled within 60 minutes post-washout. | Measured by reappearance of surface receptors after removal of this compound. |
Experimental Protocols
1. Cell Culture and Seeding
-
Cell Line: HEK293 cells stably expressing the target GPCR.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density of 20,000 cells per well. Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
2. Receptor Labeling
-
Method 1: Fluorescent Ligand: Use a fluorescently tagged version of this compound.
-
Method 2: Antibody Labeling:
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Incubate cells with a primary antibody targeting an extracellular epitope of the receptor for 1 hour at 4°C to prevent internalization.
-
Wash cells three times with cold PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at 4°C.
-
Wash cells three times with cold PBS.
-
3. This compound-Induced Internalization
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentrations in serum-free medium.
-
Aspirate the culture medium from the cells and add the this compound-containing medium.
-
Incubate the plate at 37°C for the desired time course (e.g., 0, 5, 15, 30, 60 minutes).
-
To stop the internalization process, place the plate on ice and wash the cells with cold PBS.
4. Quantification of Internalization
-
High-Content Imaging:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the amount of fluorescence inside the cell versus on the cell membrane.
-
-
Flow Cytometry:
-
Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cells on a flow cytometer. The decrease in mean fluorescence intensity of the cell population corresponds to the degree of receptor internalization.
-
Visualizations
Caption: this compound-induced GPCR internalization pathway.
Caption: Experimental workflow for a receptor internalization assay.
References
Application Notes and Protocols for Radiolabeling Dinoxyline for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinoxyline, with the IUPAC name 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline, is a potent full agonist at all five dopamine receptor subtypes (D1-D5).[1][2][3] Its comprehensive agonistic profile makes it a valuable research tool for investigating dopamine-related pathways and their roles in various neurological and psychiatric disorders.[2] Radiolabeled this compound can serve as a powerful probe for in vivo imaging studies, such as Positron Emission Tomography (PET), to elucidate the distribution and density of dopamine receptors and to study their function in real-time.
These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]this compound) and a proposed method for labeling with Fluorine-18 ([¹⁸F]this compound). Additionally, we present its pharmacological data and a diagram of its primary signaling pathway.
Quantitative Data
This compound exhibits high affinity and potent agonism across all dopamine receptor subtypes. The following table summarizes the available pharmacological data for this compound.
| Receptor Subtype | Binding Affinity (K₀.₅) (nM) | Functional Potency (EC₅₀) (nM) | Notes |
| Dopamine D1 | < 10 | 30 | Potent full agonist.[1] |
| Dopamine D2-like | High Affinity | - | High affinity for brain D2-like receptors. |
| Dopamine D2 (cloned) | High Affinity | - | High affinity for cloned D2 receptors. |
| Dopamine D3 (cloned) | High Affinity | - | High affinity for cloned D3 receptors. |
| Dopamine D4 (human) | High Affinity | - | Unlike similar compounds, this compound shows high affinity for the human D4 receptor. |
| Dopamine D5 | - | - | As a pan-agonist, it is expected to have high affinity and potency. |
Experimental Protocols
Protocol 1: Radiolabeling of [¹¹C]this compound via N-Methylation
This protocol is adapted from established procedures for the N-methylation of similar benzazepine structures. The secondary amine in this compound is the target for methylation.
Materials:
-
Desmethyl-Dinoxyline (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., Sodium hydroxide, NaOH)
-
HPLC purification system with a semi-preparative C18 column
-
Mobile phase (e.g., Acetonitrile/water with 0.1% Trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of desmethyl-Dinoxyline in 200-300 µL of anhydrous DMF in a reaction vessel.
-
Radiolabeling Reaction:
-
Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the precursor solution.
-
Add a suitable base (e.g., 2 µL of 1 M NaOH) to facilitate the reaction.
-
Heat the sealed reaction vessel at 80-100°C for 5-10 minutes.
-
-
Purification:
-
After the reaction, quench with 0.5 mL of the HPLC mobile phase.
-
Inject the reaction mixture onto the semi-preparative HPLC system.
-
Collect the radioactive fraction corresponding to [¹¹C]this compound.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the [¹¹C]this compound on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity and specific activity.
-
Confirm the identity of the product by co-elution with a non-radioactive this compound standard.
-
Proposed Protocol 2: Radiolabeling of [¹⁸F]this compound via Fluoroalkylation
This proposed protocol is based on common methods for introducing Fluorine-18 to molecules with a reactive amine, such as fluoroalkylation.
Materials:
-
Desmethyl-Dinoxyline (precursor)
-
[¹⁸F]Fluoroethyl tosylate or [¹⁸F]Fluoropropyl tosylate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
HPLC purification system
-
SPE cartridge for formulation
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of desmethyl-Dinoxyline in 500 µL of anhydrous DMSO in a sealed reaction vial.
-
Radiolabeling Reaction:
-
Add the desired [¹⁸F]fluoroalkylating agent (e.g., [¹⁸F]fluoroethyl tosylate) to the precursor solution.
-
Add a base such as K₂CO₃ to the reaction mixture.
-
Heat the vial at 100-120°C for 15-20 minutes.
-
-
Purification and Formulation: Follow similar HPLC purification and SPE formulation steps as described in Protocol 1.
-
Quality Control: Conduct analytical HPLC to confirm radiochemical purity, specific activity, and identity of [¹⁸F]this compound.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade Activated by this compound.
Experimental Workflow for [¹¹C]this compound Synthesis
Caption: Workflow for the Synthesis and Quality Control of [¹¹C]this compound.
References
Troubleshooting & Optimization
Technical Support Center: Dinoxyline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dinoxyline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is primarily based on the route developed by Grubbs et al. It involves a multi-step process highlighted by a Pictet-Spengler reaction to form the core tetrahydroisoquinoline structure, followed by an intramolecular ether linkage formation to yield the final chromeno-isoquinoline scaffold.
Q2: My Pictet-Spengler reaction is giving a low yield. What are the common causes?
A2: Low yields in the Pictet-Spengler reaction for this compound synthesis can stem from several factors. Incomplete imine formation between the dopamine intermediate and the aldehyde is a common issue. Additionally, the reaction is sensitive to pH; an inappropriate pH can lead to side reactions or slow down the cyclization step. The presence of impurities in the starting materials can also inhibit the reaction.
Q3: I am observing the formation of an unexpected regioisomer during the Pictet-Spengler reaction. How can I improve the regioselectivity?
A3: The regioselectivity of the Pictet-Spengler reaction is directed by the electronic properties of the aromatic ring. To favor the desired isomer for this compound, ensure that the reaction conditions, particularly the acid catalyst and solvent, are optimized. In some cases, adjusting the temperature can also influence the kinetic versus thermodynamic product distribution.
Q4: The intramolecular etherification step is not proceeding to completion. What should I check?
A4: Incomplete etherification can be due to several factors. The choice of base and solvent is critical for this reaction. A base that is not strong enough to deprotonate the phenol will result in a low yield. The reaction is also sensitive to water, so ensure all reagents and solvents are anhydrous. Finally, steric hindrance can play a role, so ensure the substrate is in the correct conformation for cyclization.
Q5: I am struggling with the purification of the final this compound product. Any suggestions?
A5: Purification of this compound can be challenging due to its polarity and potential for oxidation. Column chromatography using silica gel with a gradient of methanol in dichloromethane is a common method. It is crucial to use solvents that are free of peroxides and to work quickly to minimize exposure to air and light, which can cause degradation of the catechol moiety.
Troubleshooting Guides
Low Yield in Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete imine formation | Ensure the aldehyde and amine starting materials are pure. Consider adding a dehydrating agent like molecular sieves to drive the imine formation equilibrium. |
| Insufficient acid catalysis | Optimize the concentration of the acid catalyst. Trifluoroacetic acid (TFA) or hydrochloric acid are commonly used. | |
| Formation of multiple byproducts | Incorrect reaction temperature | Try running the reaction at a lower temperature to minimize side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Air sensitivity of dopamine intermediate | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol moiety. |
Poor Regioselectivity in Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of undesired regioisomer | Suboptimal acid catalyst | Experiment with different acid catalysts (e.g., TFA, HCl, phosphoric acid) as the counter-ion can influence the direction of cyclization. |
| Incorrect solvent polarity | Vary the solvent. Less polar solvents may favor a different transition state and improve selectivity. |
Incomplete Intramolecular Etherification
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time | Ineffective base | Use a stronger base such as potassium carbonate or cesium carbonate. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Presence of water | Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. | |
| Formation of intermolecular side products | High concentration | Run the reaction at a lower concentration to favor the intramolecular cyclization over intermolecular reactions. |
Experimental Protocols
Key Experiment: Pictet-Spengler Cyclization
This protocol describes the formation of the tetrahydroisoquinoline intermediate.
-
Preparation : Under an inert atmosphere, dissolve the dopamine intermediate (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition : Add the appropriate aldehyde (1.1 eq) to the solution.
-
Catalysis : Cool the mixture to 0 °C and slowly add trifluoroacetic acid (1.2 eq).
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up : Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Key Experiment: Intramolecular O-Arylation
This protocol describes the formation of the chromene ring of this compound.
-
Preparation : To a solution of the tetrahydroisoquinoline intermediate (1.0 eq) in anhydrous DMF, add finely ground potassium carbonate (3.0 eq).
-
Catalysis : Add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).
-
Reaction : Heat the mixture to 110 °C and stir for 18-24 hours under an inert atmosphere.
-
Work-up : Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Acid Catalyst on Pictet-Spengler Reaction Yield
| Catalyst (1.2 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Trifluoroacetic Acid | Dichloromethane | 25 | 18 | 75 |
| Hydrochloric Acid (in Dioxane) | Dichloromethane | 25 | 24 | 68 |
| Phosphoric Acid | Toluene | 50 | 18 | 62 |
Table 2: Optimization of Intramolecular Etherification
| Base (3.0 eq) | Catalyst (0.1 eq) | Solvent | Temperature (°C) | Yield (%) |
| Potassium Carbonate | Copper(I) Iodide | DMF | 110 | 85 |
| Cesium Carbonate | Copper(I) Iodide | DMF | 110 | 88 |
| Potassium Phosphate | Copper(I) Iodide | Dioxane | 100 | 72 |
Visualizations
Caption: General synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
common issues with Dinoxyline solubility
Welcome to the technical support center for Dinoxyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic compound that functions as a potent full agonist at all five dopamine receptor subtypes (D1-D5).[1][2] Its chemical formula is C15H13NO3, with a molar mass of 255.273 g·mol−1.[2][3] It is primarily used as a pharmacological tool in research to investigate dopamine-related pathways.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Specific solubility data for this compound is not extensively published. However, based on its chemical structure, which includes a catechol group similar to dopamine, initial attempts can be made with common solvents used for polar organic compounds. It is recommended to start with solvents such as DMSO, DMF, or ethanol. For aqueous solutions, the use of a hydrochloride salt form of this compound, if available, may improve water solubility. Dopamine hydrochloride, for instance, is soluble in water and DMSO.
Q3: My this compound solution has changed color. What does this indicate?
This compound contains a catechol moiety, which is known to be susceptible to oxidation. A change in the color of your solution (e.g., to pink, brown, or black) often indicates oxidation of the catechol group. This can be triggered by exposure to air (oxygen), high pH, or light. Oxidized this compound may have reduced biological activity.
Q4: Can I store this compound in an aqueous solution?
It is generally not recommended to store catechol-containing compounds in aqueous solutions for extended periods, especially at neutral or alkaline pH, due to the risk of oxidation. If an aqueous solution must be prepared, it should be made fresh before each experiment. If short-term storage is necessary, it should be protected from light, kept at a low temperature (2-8°C), and the solution should be purged with an inert gas (like nitrogen or argon) to minimize oxygen exposure.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you might encounter when preparing this compound solutions.
| Issue | Potential Cause | Recommended Action |
| This compound powder is not dissolving in the chosen solvent. | Low Solubility: The inherent solubility of this compound in that specific solvent may be low. | 1. Try gentle warming (e.g., 37°C).2. Sonication can help break up aggregates and enhance dissolution.3. Attempt to dissolve in a small amount of an organic solvent like DMSO or DMF first, then dilute with your aqueous buffer. |
| Precipitation occurs after adding the this compound stock solution to my aqueous buffer. | Poor Aqueous Solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep this compound in solution. | 1. Increase the final concentration of the organic solvent if your experimental system allows.2. Lower the final concentration of this compound.3. Check the pH of your aqueous buffer. Adjusting the pH to be more acidic may improve the solubility of compounds with amine groups. |
| The solution appears cloudy or has visible particulates. | Incomplete Dissolution or Aggregation: The compound may not be fully dissolved or may be forming aggregates. | 1. Vortex the solution vigorously.2. Use sonication to break up any aggregates.3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| The solution has changed color (e.g., yellow, brown). | Oxidation: The catechol group in this compound is likely oxidizing. | 1. Prepare fresh solutions for each experiment.2. Use deoxygenated solvents and buffers.3. Protect the solution from light by using amber vials or wrapping the container in foil.4. Consider adding an antioxidant like ascorbic acid to the buffer, if compatible with your experiment. |
Experimental Protocols
General Protocol for Solubilizing this compound
Given the limited specific data for this compound, this is a generalized protocol based on common laboratory practices for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of anhydrous DMSO to the this compound powder to create a concentrated stock solution (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
Sonication: If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes.
-
Dilution: Once the stock solution is clear, serially dilute it with your target aqueous buffer (e.g., PBS) to the final desired concentration for your experiment. Add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
-
Usage: Use the freshly prepared solution immediately to minimize degradation.
Note: The final concentration of DMSO in your experimental setup should be kept low (typically <0.5%) and a vehicle control should always be included in your experiments.
Signaling Pathways and Experimental Workflows
This compound is an agonist for all five dopamine receptor subtypes. These receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
D1-like Receptor Signaling
D1-like receptors (D1 and D5) typically couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
D1-like receptor signaling pathway.
D2-like Receptor Signaling
D2-like receptors (D2, D3, and D4) typically couple to the Gi alpha subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
D2-like receptor signaling pathway.
Troubleshooting Logic for Solubility Experiments
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Solubility troubleshooting workflow.
References
preventing degradation of Dinoxyline in solution
Welcome to the technical support center for Dinoxyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution to prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a pinkish-brown color. What does this mean?
A1: A change in color of your this compound solution is a visual indicator of oxidation. This compound contains a catechol moiety, which is highly susceptible to oxidation, leading to the formation of colored ortho-quinone byproducts. This degradation can be accelerated by exposure to atmospheric oxygen, alkaline pH, light, and the presence of metal ions.[1][2] It is strongly recommended not to use a discolored solution as the presence of these degradation products can lead to unreliable and misleading experimental results.[2]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The primary factors that accelerate the degradation of this compound, due to the oxidation of its catechol group, are:
-
Presence of Oxygen: Atmospheric oxygen is a key oxidizing agent.[1]
-
pH of the Solution: Alkaline conditions (pH > 7) significantly increase the rate of oxidation.[1]
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation process.
-
Exposure to Light: Light, particularly UV light, can promote the photo-oxidation of catechol derivatives.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What is the recommended solvent for dissolving this compound?
Q4: How should I store my this compound solutions to ensure stability?
A4: To ensure the stability of your this compound solutions, adhere to the following storage conditions:
-
Short-term storage (hours): Keep the solution on ice and protected from light.
-
Long-term storage: For extended storage, aliquoting the solution into single-use vials and storing at -20°C or -70°C is recommended. Avoid repeated freeze-thaw cycles.
Q5: Can I add anything to my this compound solution to improve its stability?
A5: Yes, several stabilizers can be added to your this compound solution to inhibit oxidation. The choice of stabilizer should be compatible with your experimental design.
-
Antioxidants: Ascorbic acid (at a final concentration of 0.1-1 mM) or sodium metabisulfite (at 0.05-0.1% w/v) can be effective.
-
Chelating Agents: To prevent metal-catalyzed oxidation, the addition of a chelating agent like EDTA (0.1-1 mM) is recommended.
-
Other Stabilizers: In some applications for catecholamines, glutathione has been used to extend stability.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Solution turns color (e.g., pink, brown, or yellow) upon preparation or during an experiment. | Oxidation of the catechol group in this compound. | 1. Prepare fresh solutions using deoxygenated solvents (sparged with nitrogen or argon for at least 30 minutes).2. Ensure the pH of your buffer is slightly acidic (pH 4-6).3. Add an antioxidant like ascorbic acid (0.1-1 mM) or a chelating agent like EDTA (0.1-1 mM) to your buffer.4. Protect your solution from light by using amber vials or by wrapping the container in aluminum foil.5. Perform experiments at a reduced temperature if possible. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound leading to a lower effective concentration and the presence of interfering byproducts. | 1. Always use freshly prepared this compound solutions for your experiments.2. Implement the stabilization strategies outlined above (deoxygenated solvents, acidic pH, antioxidants, light protection).3. Perform a stability check of your this compound solution under your specific experimental conditions using an analytical method like HPLC to ensure its integrity. |
| Precipitate forms in the solution over time. | This could be due to the polymerization of oxidation products or poor solubility in the chosen solvent system. | 1. Ensure this compound is fully dissolved in the initial solvent before further dilution.2. If using a buffer, confirm that the pH is within the optimal range for both stability and solubility.3. Filter the solution through a 0.22 µm filter after preparation.4. If the issue persists, re-evaluate the solvent system and consider the use of co-solvents, ensuring they are compatible with your experimental setup. |
Data Presentation
Table 1: Recommended Storage Conditions for Catecholamine Solutions (Applicable to this compound)
| Storage Temperature | Duration | Additional Conditions | Reference |
| Room Temperature (~20°C) | Up to 24 hours | In plasma | |
| 4°C | Up to 48 hours | In plasma | |
| -20°C | Up to 1 month | In plasma | |
| -20°C | Up to 6 months | With added glutathione | |
| -70°C | Up to 1 year |
Table 2: Common Stabilizers for Catechol-Containing Compounds
| Stabilizer | Recommended Concentration | Mechanism of Action | Reference |
| Ascorbic Acid | 0.1 - 1 mM | Antioxidant | |
| Sodium Metabisulfite | 0.05 - 0.1% w/v | Oxygen scavenger | |
| EDTA | 0.1 - 1 mM | Chelates metal ions | |
| Glutathione | Not specified in general terms, but shown to be effective | Thiol-based antioxidant |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Deoxygenate the Solvent: Take your desired aqueous buffer (e.g., 0.1 M acetate buffer, pH 5.0) and sparge it with an inert gas, such as argon or nitrogen, for a minimum of 30 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the deoxygenated buffer, add ascorbic acid to a final concentration of 1 mM and EDTA to a final concentration of 0.1 mM.
-
Weigh this compound: Briefly flush a weighing boat and spatula with the inert gas. Quickly weigh the required amount of this compound, minimizing its exposure to the air.
-
Dissolution: Transfer the weighed this compound to a clean, dry vial. Add the deoxygenated and stabilized buffer to the vial and mix gently until the compound is fully dissolved. Maintain a blanket of inert gas over the solution.
-
Storage: Immediately protect the solution from light by using an amber vial or wrapping it in aluminum foil. For immediate use, keep the solution on ice. For longer-term storage, aliquot into single-use, airtight vials and store at -20°C or -70°C.
Protocol 2: HPLC-Based Assay for this compound Stability
This protocol provides a general framework for assessing the stability of this compound in a given solution.
-
Sample Preparation: Prepare the this compound solution in the desired buffer system as described in Protocol 1.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching (if necessary): To stop further degradation before analysis, samples can be immediately frozen or mixed with a quenching solution, such as a highly acidic mobile phase, and stored at a low temperature.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used for catecholamine analysis.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at an acidic pH) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a common wavelength for catecholamines is around 280 nm) or an electrochemical detector for higher sensitivity.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can signify the formation of degradation products. The stability can be expressed as the percentage of the initial concentration remaining at each time point.
Visualizations
References
troubleshooting unexpected results in Dinoxyline experiments
Dinoxyline Experiments Technical Support Center
Welcome to the technical support center for this compound, a potent and selective dopamine receptor agonist.[1] This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic compound that acts as a potent full agonist at all five dopamine receptor subtypes (D1-D5).[1] Its primary mechanism of action involves binding to these G-protein coupled receptors, which can lead to the activation of downstream signaling pathways, such as the modulation of adenylate cyclase activity.
Q2: In which research areas is this compound typically used?
This compound is primarily used in neuroscience research to study the function of dopaminergic systems. It is a valuable tool for investigating the roles of different dopamine receptor subtypes in various physiological and pathological processes, including motor control, reward, and neurological disorders.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is typically soluble in aqueous solutions. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions can be prepared and stored at -80°C for short periods, but it is advisable to prepare fresh solutions for each experiment to ensure compound integrity.
Q4: Is this compound selective for a specific dopamine receptor subtype?
No, this compound is a full agonist at all five dopamine receptor subtypes.[1] Researchers needing to investigate the effects of a specific subtype should use it in cell lines engineered to express only that receptor or in conjunction with selective antagonists for other subtypes.
Troubleshooting Guides
This section addresses common unexpected results encountered during this compound experiments.
Issue 1: Inconsistent or No Cellular Response to this compound
Question: I am not observing the expected downstream effects (e.g., changes in cAMP levels, reporter gene activation) after treating my cells with this compound. What could be the cause?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Receptor Expression | Confirm the expression level of the target dopamine receptor in your cell line using qPCR or Western blotting. | Ensure your cell model expresses sufficient levels of the target receptor for a measurable response. |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Fresh compound ensures that the administered concentration is accurate and the molecule is active. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | Identification of the EC50 will guide the use of an effective concentration in subsequent experiments. |
| Cell Health Issues | Monitor cell viability and morphology. Ensure cells are not overgrown or stressed, which can alter signaling responses.[2] | Healthy, sub-confluent cells are more likely to respond consistently to stimuli. |
| Assay Interference | Run a control with this compound in a cell-free version of your assay to check for direct interference with assay reagents (e.g., fluorescence quenching). | This control will identify if the compound itself is affecting the assay readout, independent of cellular activity. |
Troubleshooting Decision Tree: No Cellular Response
Caption: Troubleshooting logic for addressing a lack of cellular response.
Issue 2: High Variability in Cell Viability Assays
Question: My cell viability assay results show high variability between replicates when using this compound. How can I improve consistency?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser. Ensure a homogenous single-cell suspension before plating. | Uniform cell numbers across all wells, reducing the primary source of variability. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these wells with sterile PBS or media.[3] | Minimized evaporation and temperature gradients across the plate, leading to more consistent results. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Test the solubility of the compound in your specific culture medium. | Ensures that the cells are exposed to a consistent, soluble concentration of the compound. |
| Variable Incubation Times | Use a multichannel pipette or automated liquid handler to add reagents (e.g., MTT, CellTiter-Glo) and stop reactions simultaneously. | Consistent incubation times for all wells, preventing skewed results due to differences in reaction kinetics. |
Experimental Protocols & Data
This compound Potency Data (Example)
The following table summarizes the half-maximal effective concentration (EC50) values for this compound at each of the five human dopamine receptor subtypes, as determined by a cAMP accumulation assay.
| Receptor Subtype | EC50 (nM) |
| D1 | 8.5 |
| D2 | 12.3 |
| D3 | 5.1 |
| D4 | 15.8 |
| D5 | 9.2 |
Protocol 1: Western Blot for Downstream Target Phosphorylation
This protocol is for detecting the phosphorylation of a downstream effector, such as ERK1/2, following stimulation with this compound.
-
Cell Culture & Treatment: Plate cells (e.g., HEK293 expressing a dopamine receptor) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours, then treat with the desired concentration of this compound for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for the total (non-phosphorylated) protein.
This compound Signaling Pathway
Caption: Agonist binding of this compound activates dopamine receptors.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to its target receptor in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
-
Cell Preparation: Grow cells to 80-90% confluency. Harvest the cells and resuspend them in PBS with protease inhibitors to a concentration of 10-20 x 10⁶ cells/mL.
-
Compound Incubation: Incubate the cell suspension with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target dopamine receptor remaining using Western blotting, as described in Protocol 1. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Doxycycline Stability and Storage: A Technical Guide
Technical Support Center
Welcome to the technical support center for Doxycycline. This guide provides detailed information for researchers, scientists, and drug development professionals on the stability testing and proper storage of Doxycycline. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of Doxycycline.
Q1: My Doxycycline powder has changed color. Can I still use it?
A1: Doxycycline hyclate powder is typically yellow to yellow-green. A significant color change may indicate degradation. It is recommended to use a fresh stock of the compound. To prevent this, always store the powder in a tightly closed container, protected from light, at 2-8°C.[1]
Q2: I prepared an aqueous solution of Doxycycline a week ago. Is it still stable?
A2: Aqueous solutions of Doxycycline are light-sensitive and should ideally be used within 48 hours.[1] For short-term storage, solutions can be kept at 2-8°C for several days, but they must be protected from light.[2] If your solution is older than a few days, it is best to prepare a fresh one to ensure accurate experimental results. A study on compounded veterinary preparations showed a dramatic decrease in Doxycycline concentration after 7 days when stored as a liquid formulation at both room temperature and under refrigeration.
Q3: Can I store Doxycycline solutions at -20°C for long-term use?
A3: The long-term stability of aqueous Doxycycline solutions at -20°C has not been extensively evaluated.[1] However, solutions prepared in DMSO (dimethyl sulfoxide) have been shown to be stable for up to one year when stored at -20°C.[1] If you need to store aliquots for an extended period, consider using DMSO as the solvent.
Q4: I'm seeing unexpected peaks in my HPLC analysis of a Doxycycline sample. What could be the cause?
A4: Unexpected peaks are likely degradation products. Doxycycline is known to degrade under various conditions, including exposure to acid, base, heat, light, and oxidizing agents. The most common degradation products are 4-epidoxycycline and metacycline. Review your sample preparation and storage procedures to identify any potential exposure to these stress factors. To confirm, you can run a forced degradation study on a reference sample to identify the retention times of the degradation products.
Q5: How can I prevent the degradation of Doxycycline during my experiments?
A5: To minimize degradation, always prepare fresh aqueous solutions and use them promptly. Protect solutions from light by using amber vials or covering them with aluminum foil. Maintain the recommended storage temperature of 2-8°C for both solid powder and solutions. Avoid extreme pH conditions and exposure to strong oxidizing agents unless it is a deliberate part of your experimental design.
Data on Doxycycline Stability
The stability of Doxycycline is influenced by several factors. The following tables summarize quantitative data from forced degradation studies, providing insights into the compound's behavior under various stress conditions.
Table 1: Summary of Doxycycline Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1.0 N HCl | 12 hours | 60°C | 5-8% | |
| Base Hydrolysis | 1.0 N NaOH | 12 hours | 60°C | 85-95% | |
| Neutral Hydrolysis | Water | 12 hours | 60°C | 80-90% | |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 65-70% | |
| Thermal (Dry Heat) | Solid Powder | 24 hours | 80°C | 10-20% | |
| Photolytic (Dry) | Solid Powder | 24 hours | UV Light | 25-30% |
Note: The extent of degradation can vary based on the specific experimental setup, concentration, and formulation.
Experimental Protocols
This section provides detailed methodologies for conducting stability testing of Doxycycline.
Protocol 1: Forced Degradation Study of Doxycycline
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.
1. Objective: To identify potential degradation products and pathways of Doxycycline under various stress conditions.
2. Materials:
-
Doxycycline hyclate reference standard
-
Hydrochloric acid (HCl), 1.0 N
-
Sodium hydroxide (NaOH), 1.0 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Stability chamber or oven
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Doxycycline in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 N HCl.
-
Reflux the solution at 60°C for 12 hours.
-
Withdraw samples at appropriate time points, neutralize with 1.0 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1.0 N NaOH.
-
Reflux the solution at 60°C for 12 hours.
-
Withdraw samples, neutralize with 1.0 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid Doxycycline powder to dry heat at 80°C for 24 hours.
-
Also, expose the stock solution to heat at 60°C for 12 hours.
-
Prepare samples from both solid and solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid Doxycycline powder to UV light (as per ICH Q1B guidelines) for 24 hours.
-
Prepare a sample for HPLC analysis.
-
4. Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Doxycycline
1. Objective: To develop an HPLC method capable of separating and quantifying Doxycycline from its degradation products.
2. HPLC Parameters (Example):
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | Buffer: Acetonitrile (e.g., 55:45 v/v) |
| (Buffer: e.g., Phosphate buffer) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
3. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
The following diagrams illustrate key workflows and pathways related to Doxycycline stability.
Caption: Troubleshooting workflow for Doxycycline stability.
References
Technical Support Center: Overcoming Off-Target Effects of Dinoxyline
Welcome to the technical support center for Dinoxyline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues arising from its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound developed for scientific research. It acts as a potent full agonist at all five dopamine receptor subtypes: D1, D2, D3, D4, and D5.[1] Its primary mechanism of action is the activation of these receptors, mimicking the effect of the endogenous neurotransmitter, dopamine.
Q2: What are the primary "off-target" effects of this compound?
The principal off-target effects of this compound stem from its lack of selectivity among the five dopamine receptor subtypes. As a full agonist at all D1-like (D1, D5) and D2-like (D2, D3, D4) receptors, its biological effects are broad and not confined to a single dopamine receptor-mediated pathway. This can lead to a complex pharmacological profile where simultaneous activation of multiple signaling cascades can produce unintended or confounding results in experiments designed to study a specific dopamine receptor function. For instance, activation of D1-like receptors typically stimulates adenylyl cyclase and increases cAMP levels, while D2-like receptor activation often inhibits adenylyl cyclase. The net effect in a system expressing multiple dopamine receptor subtypes can be difficult to predict.
Q3: What are the known binding affinities of this compound for the dopamine receptors?
Quantitative Data Summary
Due to the limited availability of a complete binding profile for this compound across all dopamine receptor subtypes in a single publicly available source, the following table provides a template for researchers to populate as they generate or encounter new data. The initial data for the D1 receptor is included.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| D1 | <10 nM (K0.5)[1] | 30 nM[1] |
| D2 | High Affinity | Data not available |
| D3 | High Affinity | Data not available |
| D4 | High Affinity | Data not available |
| D5 | Data not available | Data not available |
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in cell-based assays.
-
Possible Cause: Co-expression of multiple dopamine receptor subtypes in your cell line. Given this compound's non-selective profile, the observed effect could be a composite of signaling through several pathways.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: If not already known, characterize the dopamine receptor expression profile of your cell line using techniques like qPCR or western blotting.
-
Use of Selective Antagonists: Co-incubate this compound with a selective antagonist for the dopamine receptor subtype you do not wish to study. This can help to pharmacologically isolate the effect of interest. For example, to study D1 receptor-mediated effects, use a selective D2 receptor antagonist.
-
Engineered Cell Lines: Whenever possible, use cell lines engineered to express only a single dopamine receptor subtype.
-
Issue 2: High background or non-specific binding in radioligand binding assays.
-
Possible Cause: this compound may have affinity for other receptors expressed in your tissue or cell preparation. While its primary targets are dopamine receptors, cross-reactivity with other GPCRs, such as serotonin or adrenergic receptors, is a possibility with many dopaminergic ligands.
-
Troubleshooting Steps:
-
Competition Binding Assays: Perform competition binding assays with a panel of selective antagonists for other common GPCRs (e.g., serotonin, adrenergic receptors) to identify any potential off-target binding sites.
-
Lower this compound Concentration: Use the lowest concentration of this compound that gives a robust signal in your on-target assay to minimize the engagement of lower-affinity off-target sites.
-
Issue 3: Difficulty replicating in vivo effects in in vitro models.
-
Possible Cause: The in vivo effects of this compound are likely a complex interplay of its actions on all five dopamine receptors in different brain regions. In vitro models often do not recapitulate this complexity.
-
Troubleshooting Steps:
-
Consider the System: Acknowledge the limitations of the in vitro model. The effects of this compound in a simple cell line will not fully mirror its effects in a complex neural circuit.
-
Region-Specific Analysis: If working with primary neurons or brain slices, try to dissect out specific brain regions to narrow down the receptor populations being studied.
-
Experimental Protocols & Methodologies
Protocol 1: Assessing On-Target vs. Off-Target Effects using Selective Antagonists
This protocol describes a general workflow for using selective antagonists to dissect the contribution of different dopamine receptor subtypes to the overall effect of this compound.
-
Cell Culture: Plate cells expressing the dopamine receptor(s) of interest at an appropriate density.
-
Pre-incubation with Antagonist: Pre-incubate a subset of the cells with a selective antagonist for a specific dopamine receptor subtype for a predetermined time (e.g., 30 minutes). The concentration of the antagonist should be sufficient to block the target receptor without having non-specific effects.
-
This compound Treatment: Add this compound at various concentrations to both the antagonist-treated and untreated cells.
-
Functional Readout: Measure the functional response of interest (e.g., cAMP accumulation for D1/D5 receptors, inhibition of cAMP for D2/D3/D4 receptors, or downstream signaling events like ERK phosphorylation).
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of the antagonist. A rightward shift in the dose-response curve in the presence of the antagonist indicates that the blocked receptor contributes to the overall effect of this compound.
Visualizations
References
Dinoxyline Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Dinoxyline. While specific public documentation on the purification of this compound is limited, this guide is based on its chemical structure—a tetrahydrochromeno[4,3,2-de]isoquinoline derivative—and established principles for the purification of small molecule pharmaceuticals with similar functional groups.[1]
Frequently Asked Questions (FAQs)
Q1: My final this compound product is showing a pink or brownish hue after purification. What is the likely cause and how can I prevent it?
A1: The discoloration is likely due to the oxidation of the catechol moiety (the two hydroxyl groups on the aromatic ring) in the this compound structure. Catechols are highly susceptible to oxidation, forming quinone-like species that are often colored. This can be exacerbated by exposure to air, high pH, or trace metal ions.
Prevention Strategies:
-
Use Degassed Solvents: Purge all solvents and buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Whenever possible, perform purification steps (e.g., fraction collection, solvent evaporation) under a nitrogen or argon blanket.
-
Control pH: Keep the pH of your mobile phase and any aqueous solutions below 7. Acidic conditions can help to suppress catechol oxidation.
-
Add Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to your crude sample, though you will need to ensure it can be easily removed in a subsequent step.
-
Use Metal Chelators: Adding a chelating agent like EDTA to your buffers can sequester trace metal ions that might catalyze oxidation.
Q2: I am observing a persistent impurity with a similar retention time to this compound in my reverse-phase HPLC. What could it be?
A2: This is a common challenge, and the impurity is likely a structurally related compound. Potential candidates include:
-
Regioisomers: Isomers formed during synthesis with a different substitution pattern on the aromatic rings.
-
N-oxide: Oxidation of the tertiary amine in the isoquinoline ring system can form an N-oxide, which may have similar polarity.
-
Decomposition Products: this compound, being a catechol-based agonist, may undergo degradation under certain conditions.[2]
To resolve this, you may need to optimize your chromatographic method. See the troubleshooting guide below for specific recommendations on improving peak resolution.
Q3: What are the best practices for storing purified this compound to ensure its stability?
A3: Given its structure, this compound's stability is a key concern. For long-term storage:
-
Solid Form: Store as a dry, solid powder.
-
Inert Atmosphere: Place in a vial, purge with argon or nitrogen, and seal tightly.
-
Low Temperature: Store at -20°C or -80°C.
-
Protect from Light: Use an amber vial or store in the dark to prevent photolytic degradation.
For solutions, prepare them fresh if possible. If you must store a solution, use a degassed, antioxidant-spiked solvent and store under an inert atmosphere at low temperatures for a limited time.
Troubleshooting Guide
Problem 1: Low Purity (<95%) After Initial Purification
If your this compound sample has low purity after an initial purification step like flash chromatography, consider the following troubleshooting steps.
Problem 2: Poor Yield After Reverse-Phase HPLC
Low recovery from a preparative HPLC column can be due to several factors.
| Potential Cause | Recommended Solution |
| Poor Solubility in Mobile Phase | Modify the mobile phase. If this compound is precipitating on the column, decrease the initial aqueous percentage or add a different organic modifier (e.g., isopropanol). |
| Irreversible Binding to Column | This can occur with highly active silica. Try a column with end-capping or switch to a polymer-based stationary phase. Ensure the mobile phase pH is appropriate for both the compound and the column. |
| On-Column Degradation | If the mobile phase is too acidic or basic, or if the run time is very long, the compound may degrade. Try a faster gradient and screen for the optimal pH for stability. |
| Inefficient Elution | The organic modifier may not be strong enough to elute the compound effectively. Try switching from acetonitrile to methanol or a stronger solvent. |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC for this compound Purification
This protocol is a general starting point for purifying this compound synthesized from crude reaction mixtures.
-
Sample Preparation:
-
Dissolve the crude this compound product in a minimal amount of DMSO.
-
Add a 1:1 mixture of Mobile Phase A and B to dilute the sample, ensuring it is fully dissolved. If precipitation occurs, use more DMSO or filter the solution.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatography Conditions:
-
Column: C18, 5 µm particle size, ≥19 mm internal diameter.
-
Mobile Phase A: 0.1% Formic Acid in Water (degassed).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (degassed).
-
Flow Rate: 15-25 mL/min (depending on column diameter).
-
Detection: UV at 280 nm.
-
-
Gradient Elution: The optimal gradient should be developed based on analytical HPLC data. A representative gradient is shown below.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 10 |
| 35.0 | 70 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 10 |
| 55.0 | 10 |
-
Fraction Collection & Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.
-
Analyze the purity of each fraction using analytical UPLC-MS.
-
Pool the fractions with >98% purity.
-
-
Post-Purification Workup:
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.
-
Protocol 2: Purity Assessment by UPLC-MS
This method is suitable for analyzing the purity of fractions and the final product.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).
-
Column: C18, sub-2 µm particle size (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Gradient:
-
A fast gradient is typically used for purity analysis (e.g., 5% to 95% B in 5 minutes).
-
-
MS Settings:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Confirm the expected m/z for the protonated this compound molecule [M+H]⁺.
-
Sources of Impurities
Understanding the origin of impurities is crucial for developing a robust purification strategy. Impurities can arise from various stages of the manufacturing and purification process.[][4]
References
- 1. 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline (this compound), a high affinity and potent agonist at all dopamine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 757176-96-8 | Benchchem [benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Dinoxyline at High Concentrations
Notice to Researchers, Scientists, and Drug Development Professionals:
The information that is available focuses on the general side effects associated with dopamine agonists. These can include a range of neurological and psychiatric effects, but specific guidance on managing cytotoxicity at a cellular level for Dinoxyline is not documented in the accessible literature.
Therefore, the following troubleshooting guide and frequently asked questions are based on general principles of cytotoxicity mitigation and the known pharmacology of dopamine agonists. These are intended to provide a foundational framework for researchers to develop their own specific protocols. It is crucial to conduct thorough dose-response studies and cytotoxicity assays to determine the precise toxic profile of this compound in your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a synthetic compound that acts as a potent full agonist at all five dopamine receptor subtypes (D1-D5). Its primary function is to mimic the effect of dopamine in the brain and other tissues where these receptors are present.
Q2: What are the potential causes of this compound-induced cytotoxicity at high concentrations?
While specific data for this compound is lacking, high concentrations of potent dopamine agonists could potentially lead to cytotoxicity through several mechanisms:
-
Oxidative Stress: Excessive dopamine receptor stimulation can lead to increased production of reactive oxygen species (ROS), causing cellular damage.
-
Excitotoxicity: Over-activation of certain dopamine receptor subtypes may lead to excessive neuronal excitation and subsequent cell death.
-
Mitochondrial Dysfunction: Disruption of cellular energy metabolism and mitochondrial function can be a consequence of intense dopaminergic stimulation.
-
Receptor Downregulation and Desensitization: Chronic high-level stimulation can lead to changes in receptor expression and signaling pathways, potentially triggering apoptotic cascades.
-
Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular targets, leading to unforeseen toxicities.
Q3: Are there any general strategies to reduce the cytotoxicity of experimental compounds?
Yes, several general strategies can be employed to mitigate drug-induced cytotoxicity in vitro:
-
Co-administration with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin E, or ascorbic acid may be beneficial.
-
Use of Specific Receptor Antagonists: To confirm that cytotoxicity is mediated by dopamine receptors, co-incubation with specific dopamine receptor antagonists can be performed.
-
Optimizing Exposure Time and Concentration: Carefully titrating the concentration and duration of this compound exposure is critical to find a therapeutic window that minimizes toxicity.
-
Serum Supplementation in Media: For in vitro studies, the presence of serum in the culture media can sometimes mitigate toxicity by binding to the compound or providing protective factors.
-
Utilizing 3D Cell Culture Models: Three-dimensional cell culture models often exhibit greater resistance to toxic insults compared to traditional 2D cultures and may provide a more physiologically relevant system.
Troubleshooting Guide: Unexpected Cytotoxicity in this compound Experiments
This guide provides a logical workflow for addressing issues of high cytotoxicity observed during in vitro experiments with this compound.
Problem: High levels of cell death observed at intended therapeutic concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high for the specific cell type. | Perform a comprehensive dose-response curve with a wider range of this compound concentrations. | Identification of the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to determine the therapeutic index. |
| Oxidative stress-mediated toxicity. | Co-treat cells with a panel of antioxidants (e.g., NAC, Trolox) at various concentrations. | A reduction in cell death in the presence of antioxidants would suggest the involvement of oxidative stress. |
| Dopamine receptor-mediated excitotoxicity. | Co-administer specific antagonists for different dopamine receptor subtypes. | If a specific antagonist rescues the cells from cytotoxicity, it indicates the involvement of that particular receptor subtype. |
| Apoptosis induction. | Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or Annexin V staining. | Positive results for apoptotic markers will confirm this pathway of cell death. |
| Necrosis or other cell death pathways. | Measure markers of necrosis, such as lactate dehydrogenase (LDH) release, or use viability dyes like propidium iodide. | Detection of necrosis markers will help elucidate the primary mechanism of cell death. |
Experimental Protocols
Due to the lack of specific literature on this compound cytotoxicity, the following are generalized protocols that should be adapted for your specific cell type and experimental setup.
Protocol 1: Determination of this compound EC50 and CC50
Objective: To determine the effective and cytotoxic concentration ranges of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and an untreated control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Calculate the EC50 from the dose-response curve for the desired biological effect and the CC50 from the viability curve.
Protocol 2: Assessment of Oxidative Stress
Objective: To determine if high concentrations of this compound induce oxidative stress.
Methodology:
-
Cell Treatment: Treat cells with a high concentration of this compound (e.g., near the CC50) and a control.
-
ROS Detection: After the desired incubation time, add a fluorescent probe for reactive oxygen species (e.g., DCFDA or CellROX) to the cells according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Antioxidant Rescue (Optional): In a parallel experiment, co-treat cells with this compound and an antioxidant (e.g., N-acetylcysteine) to see if it reduces the ROS signal and cytotoxicity.
Visualizations
Validation & Comparative
A Comparative Efficacy Analysis of Dinoxyline and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Dinoxyline with other prominent dopamine agonists. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a thorough understanding of the pharmacological profiles of these compounds.
Quantitative Efficacy Comparison
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected dopamine agonists at the five human dopamine receptor subtypes (D1-D5). Lower Ki values indicate higher binding affinity, while lower EC50 values represent greater potency in eliciting a functional response.
| Agonist | D1 (Ki, nM) | D1 (EC50, nM) | D2 (Ki, nM) | D2 (EC50, nM) | D3 (Ki, nM) | D3 (EC50, nM) | D4 (Ki, nM) | D4 (EC50, nM) | D5 (Ki, nM) | D5 (EC50, nM) |
| This compound | 7 | 30 | 6 | - | 5 | - | 43 | - | - | - |
| Bromocriptine | 447 | - | 0.61-8 | 0.1-4.4 | ~5 | - | - | - | - | - |
| Cabergoline | Low Affinity | - | 0.61 | - | High Affinity | - | High Affinity | - | - | - |
| Pramipexole | >10,000 | - | 3.9-79.5 | - | 0.5 | - | 5.1 | - | - | - |
| Ropinirole | >10,000 | - | 29-98,700 | 39.8 | 2.9 | 3.98 | - | 158.5 | - | - |
| Rotigotine | 83 | - | 13.5 | - | 0.71 | - | 3.9-15 | - | 5.4 | - |
| Apomorphine | - | - | 0.5-35.1 | - | - | - | - | - | High Affinity | - |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation.
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from its receptor, from which the Ki value is calculated.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO, HEK293 cells).
-
A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
The unlabeled test compound (competitor).
-
A non-specific binding agent (e.g., a high concentration of a known antagonist like haloperidol or butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific agent).
-
After incubation to reach equilibrium (e.g., 60 minutes at 30°C), rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay (General Protocol)
This assay measures the functional potency (EC50) of a dopamine agonist by quantifying its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
-
Objective: To determine the concentration of an agonist that produces 50% of its maximal effect on cAMP levels.
-
Principle: D1-like receptors (D1 and D5) are coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to increase intracellular cAMP levels. D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and decreases intracellular cAMP.
-
Materials:
-
Whole cells expressing the dopamine receptor of interest.
-
The test agonist.
-
For Gi-coupled receptors, a stimulator of adenylyl cyclase such as forskolin is used to induce a measurable baseline of cAMP.
-
A commercial cAMP assay kit (e.g., utilizing competitive binding immunoassay with a labeled cAMP tracer or a bioluminescent reporter).
-
-
Procedure:
-
Plate the cells in a multi-well format.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For Gi-coupled receptor assays, stimulate the cells with forskolin.
-
Add varying concentrations of the test agonist and incubate for a specified time.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for D1-like and D2-like dopamine receptors and a typical experimental workflow for determining agonist efficacy.
A Comparative Guide to Dinoxyline and Bromocriptine in Dopamine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of dinoxyline and bromocriptine, focusing on their mechanisms of action as dopamine receptor agonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound is a synthetic compound recognized as a potent full agonist at all five dopamine receptor subtypes (D1-D5). In contrast, bromocriptine, an ergoline derivative, is a well-established dopamine agonist primarily targeting the D2-like family of receptors, with a more complex pharmacological profile that includes partial agonism and antagonism at other receptors. This guide will delve into their comparative binding affinities, functional activities, and downstream signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinities (Ki) of this compound and bromocriptine for the five human dopamine receptor subtypes. It is important to note that while extensive quantitative data is available for bromocriptine, this compound is consistently described in the literature as a potent, high-affinity full agonist across all dopamine receptor subtypes, though specific Ki values were not available in the reviewed literature.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | High Affinity (Full Agonist) | High Affinity (Full Agonist) | High Affinity (Full Agonist) | High Affinity (Full Agonist) | High Affinity (Full Agonist) |
| Bromocriptine | ~440[1] | ~8[1] | ~5[1] | ~290[1] | ~450[1] |
Signaling Pathways
This compound and bromocriptine activate distinct downstream signaling cascades due to their differing receptor activation profiles.
This compound: As a full agonist at both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, this compound is capable of activating both the Gαs/olf and Gαi/o signaling pathways. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Conversely, its agonism at D2-like receptors leads to the inhibition of adenylyl cyclase. Furthermore, this compound has been shown to influence the extracellular signal-regulated kinase (ERK) phosphorylation pathway.
Bromocriptine: Primarily acting on D2-like receptors, bromocriptine's mechanism is centered on the inhibition of adenylyl cyclase through the activation of Gαi/o proteins. This leads to a decrease in intracellular cAMP levels. Bromocriptine also impacts ERK phosphorylation, although this can be independent of dopamine receptor activation in some contexts, involving pathways such as PI3K/Akt.
Signaling Pathway Diagrams
Caption: this compound signaling pathways.
Caption: Bromocriptine signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize dopamine receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound and bromocriptine for each of the five dopamine receptor subtypes.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing one of the human dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
Radioligand specific for the receptor subtype (e.g., [³H]SCH23390 for D1-like, [³H]spiperone for D2-like).
-
Test compounds: this compound and Bromocriptine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and bromocriptine.
-
In a 96-well plate, add the cell membranes, radioligand, and either a dilution of the test compound, buffer only (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
ERK Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to induce the phosphorylation of ERK, a key downstream signaling molecule.
Objective: To compare the effects of this compound and bromocriptine on ERK1/2 phosphorylation in cells expressing dopamine receptors.
Materials:
-
Cell line expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).
-
Test compounds: this compound and Bromocriptine.
-
Cell lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer apparatus and membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to an appropriate confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound or bromocriptine for a specific time course (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in ERK phosphorylation.
Caption: Experimental workflow for an ERK phosphorylation assay.
Conclusion
This compound and bromocriptine represent two distinct classes of dopamine receptor agonists. This compound is a powerful research tool for non-selectively activating all dopamine receptor subtypes, making it ideal for studies investigating the overall effects of dopaminergic stimulation. In contrast, bromocriptine's preference for D2-like receptors, coupled with its extensive clinical history, makes it a valuable compound for studies focused on the specific roles of this receptor subfamily and for comparison with existing therapeutic agents. The choice between these two compounds will ultimately depend on the specific research question and the desired receptor activation profile.
References
A Comparative Analysis of Dihydrexidine's Dopamine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine receptor selectivity of Dihydrexidine (DHX), a potent D1-like dopamine receptor agonist, with other key dopamine receptor ligands. The data presented is compiled from preclinical studies to offer an objective assessment of its performance and aid in research and development efforts.
Introduction to Dihydrexidine (DHX)
Dihydrexidine is recognized as the first high-affinity full agonist for the D1 dopamine receptor.[1][2] However, its selectivity is not absolute, as it also exhibits significant affinity for D2-like receptors, comparable to the prototypical D2 agonist quinpirole.[1][2] This dual activity has led to extensive research into its functional selectivity, suggesting that DHX may activate different signaling pathways depending on the receptor subtype and its location (e.g., postsynaptic vs. presynaptic autoreceptors).[1] Understanding the nuanced selectivity profile of DHX is crucial for elucidating its therapeutic potential and off-target effects.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Dihydrexidine and other selected dopamine receptor agonists for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 | D2 | D3 | D4 | D5 | Selectivity Profile | Reference |
| Dihydrexidine (DHX) | ~10-fold selective for D1 vs D2 | Affinity similar to Quinpirole at D2 | - | - | - | D1-preferring agonist | |
| Quinpirole | - | High | High | - | - | Prototypical D2-like agonist | |
| Pramipexole | No affinity up to 10,000 nM | 79,500 nM | 0.97 nM | - | No affinity up to 10,000 nM | D3-preferring agonist | |
| Ropinirole | No affinity up to 10,000 nM | 98,700 nM | - | - | No affinity up to 10,000 nM | D2-like agonist | |
| Apomorphine | Moderate | High | High | High | Moderate | Non-selective D1/D2 agonist | |
| Cabergoline | - | 0.61 nM | 1.27 nM | - | - | D2-like agonist | |
| Lisuride | 56.7 nM | 0.95 nM | 1.08 nM | - | - | D2-like agonist with D1 affinity | |
| Pergolide | 447 nM | - | 0.86 nM | - | - | D2/D1 agonist | |
| Sumanirole | - | High | - | - | - | Highly selective D2 full agonist | |
| WC 21 | - | Weak partial agonist | Partial agonist (40-fold selective for D3 vs D2) | - | - | D3-selective partial agonist | |
| WC 26 | - | Partial agonist | Partial agonist (50-fold selective for D3 vs D2) | - | - | D3-selective partial agonist | |
| SV 293 | - | Antagonist (~100-fold selective for D2 vs D3) | - | Low affinity | - | D2-selective antagonist |
Note: A dash (-) indicates that data was not specified in the provided search results.
Functional Activity Profile
This table outlines the functional effects of Dihydrexidine and comparator compounds on downstream signaling pathways following receptor activation.
| Compound | Receptor Target | Functional Effect | Reference |
| Dihydrexidine (DHX) | Postsynaptic D2 | Inhibited forskolin-stimulated cAMP synthesis | |
| Presynaptic D2 Autoreceptors | Little functional effect on inhibiting cell firing, dopamine release, or synthesis | ||
| Quinpirole | D2 | Inhibited forskolin-stimulated cAMP synthesis | |
| D1-like Agonists | D1, D5 | Stimulate adenylyl cyclase, increasing cAMP | |
| D2-like Agonists | D2, D3, D4 | Inhibit adenylyl cyclase, decreasing cAMP; Modulate ion channels | |
| WC 10 | D3 | Antagonist/weak partial agonist | |
| WC 21 | D3 | Partial agonist | |
| WC 26 | D3 | Partial agonist | |
| SV 156 & SV 293 | D2 | Neutral antagonists |
Experimental Protocols
Radioligand Binding Assays
A common method to determine the binding affinity of a compound for a specific receptor is the radioligand binding assay.
General Protocol:
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., striatum for D2 receptors) or cultured cells expressing the dopamine receptor subtype of interest.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (e.g., Dihydrexidine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Adenylyl Cyclase Activity)
Functional activity, such as the effect on adenylyl cyclase, is often measured to determine if a compound acts as an agonist, antagonist, or inverse agonist.
General Protocol for Adenylyl Cyclase Inhibition (D2-like receptors):
-
Cell Culture: Cells expressing the dopamine receptor of interest (e.g., HEK 293 cells transfected with the human D2 receptor) are used.
-
Stimulation: Adenylyl cyclase is stimulated using forskolin.
-
Treatment: The cells are treated with varying concentrations of the test compound (e.g., Dihydrexidine).
-
cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured, often using an immunoassay.
-
Data Analysis: The ability of the compound to inhibit the forskolin-stimulated cAMP production is quantified to determine its potency (EC50) and efficacy.
Visualizing Dopamine Receptor Signaling and Experimental Workflow
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Caption: A typical workflow for a competitive radioligand binding assay.
Conclusion
Dihydrexidine exhibits a complex pharmacological profile, acting as a high-affinity full agonist at D1 receptors with significant D2 receptor affinity. A key finding is its "functional selectivity," where it activates postsynaptic D2 receptors to inhibit adenylyl cyclase but has minimal effect on presynaptic D2 autoreceptors that regulate dopamine release. This contrasts with more selective D2/D3 agonists like pramipexole or D2 antagonists like SV 293. The choice of a dopamine agonist in a research or clinical context will, therefore, depend on the desired engagement of specific receptor subtypes and their downstream signaling effects. The data and methodologies presented here provide a framework for comparing the selectivity of Dihydrexidine and other dopamine receptor ligands, facilitating more informed decisions in drug discovery and neuroscience research.
References
- 1. Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Dinoxyline and its Structural Analogs for Dopamine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Dinoxyline, a potent dopamine receptor agonist, and its key structural analogs. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for investigating dopamine-related signaling pathways and for the development of novel therapeutics targeting the dopaminergic system.
Introduction to this compound
This compound is a synthetic compound recognized for its potent full agonist activity at all five dopamine receptor subtypes (D1-D5).[1][2] Its rigid chemical structure, 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2-de]isoquinoline, was designed to mimic the essential pharmacophoric elements of dopamine.[2] This unique profile makes this compound a valuable tool for dissecting the complex roles of dopamine receptors in various physiological and pathological processes.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. The dissociation constant (Ki) is a quantitative measure of this affinity, with lower Ki values representing higher affinity. The following table summarizes the reported Ki values for this compound and its structural analogs at the D1, D2, D3, and D4 dopamine receptor subtypes.
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |
| This compound | 7[1] | 6[1] | 5 | 43 |
| Dihydrexidine | ~10 | 130 | - | Moderate Affinity |
| Dinapsoline | 12 | - | - | Moderate Affinity |
| N-allyl-dinoxyline | - | Decreased Affinity | - | - |
| N-n-propyl-dinoxyline | - | Decreased Affinity | - | - |
Structural Analogs of this compound: A Deeper Dive
Dihydrexidine and Dinapsoline: These compounds are considered structural analogs of this compound as they also feature a rigidified dopamine pharmacophore. However, they exhibit a preference for the D1-like receptors and have only moderate affinity for the D4 receptor subtype, in contrast to this compound's high affinity across all subtypes.
N-Alkylated Derivatives: The N-allyl and N-n-propyl derivatives of this compound have been synthesized to explore structure-activity relationships. Interestingly, while N-alkylation of Dihydrexidine and Dinapsoline analogs tends to increase D2 receptor affinity, the opposite effect was observed with this compound, where these modifications led to a decrease in D2 affinity. This suggests that this compound may interact with the D2 receptor via a different binding mode compared to its other rigid analogs.
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [³H]Spiperone or [³H]Raclopride).
-
Test Compound: The unlabeled ligand for which the affinity is to be determined.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Incubation:
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific agent, the radioligand, and the cell membrane suspension.
-
Competition: Add serial dilutions of the test compound, the radioligand, and the cell membrane suspension.
-
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylate Cyclase Activation Assay
This assay is used to determine the functional activity of a dopamine D1 receptor agonist by measuring its ability to stimulate the production of cyclic AMP (cAMP).
Materials and Reagents:
-
Cells: HEK293 or other suitable cells stably expressing the human dopamine D1 receptor.
-
Test Compound: The dopamine agonist to be tested.
-
Forskolin: A direct activator of adenylate cyclase, used as a positive control.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate the D1-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with IBMX in a serum-free medium for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add varying concentrations of the test compound or controls (dopamine, forskolin) to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to each well.
-
cAMP Quantification: Determine the concentration of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a concentration-response curve by plotting the amount of cAMP produced against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the signaling pathway of dopamine D1 receptor agonists and the workflow of a competitive radioligand binding assay.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
A Head-to-Head Comparison of Dinoxyline and Apomorphine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two key dopamine receptor agonists: Dinoxyline and apomorphine. Designed for researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, receptor binding affinities, and functional potencies. Detailed experimental protocols and visual representations of key biological pathways are included to support further investigation and drug discovery efforts.
Introduction
This compound is a synthetic compound recognized as a potent full agonist across all five dopamine receptor subtypes.[1] Apomorphine, a non-ergoline dopamine agonist, is a well-established therapeutic for Parkinson's disease, acting on both D1-like and D2-like dopamine receptors.[2][3][4] This guide offers a comparative analysis of their pharmacological profiles to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
Both this compound and apomorphine exert their effects by binding to and activating dopamine receptors, which are G protein-coupled receptors (GPCRs) crucial for various physiological processes, including motor control, cognition, and reward.[5] Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors (D1, D5): Activation of these receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
D2-like receptors (D2, D3, D4): Activation of these receptors generally inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
This compound is distinguished by its ability to act as a full agonist with high potency and affinity at all five dopamine receptor subtypes. Apomorphine also acts as an agonist at both D1- and D2-like receptors, though its affinity and potency can vary across the different subtypes.
Signaling Pathways
The activation of D1-like and D2-like dopamine receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate these canonical pathways.
Quantitative Data Comparison
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and apomorphine at the five human dopamine receptor subtypes. Values are presented in nanomolar (nM) units. It is important to note that reported values can vary between studies due to different experimental conditions.
Receptor Binding Affinity (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Reference(s) |
| This compound | <10 (K0.5) | High Affinity | High Affinity | High Affinity | N/A | |
| Apomorphine | 35.4 - 447 | 0.61 - 79,500 | 0.86 - 1.27 | 5.1 | N/A |
Note: "High Affinity" for this compound indicates that while specific Ki values were not provided in the primary source, the compound was demonstrated to have strong binding to these receptors. The K0.5 value for D1 is a measure of potency from a functional assay but is indicative of high affinity. The wide range for apomorphine at the D2 receptor reflects the variability across different studies and assay conditions.
Functional Potency (EC50, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Reference(s) |
| This compound | 30 | N/A | N/A | N/A | N/A | |
| Apomorphine | N/A | 35.1 | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the pharmacological properties of this compound and apomorphine.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of a test compound at a specific dopamine receptor subtype.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]SCH23390 for D1-like or [³H]spiperone for D2-like receptors).
-
Test compound (this compound or apomorphine).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of cyclic AMP (cAMP), a key second messenger.
Objective: To determine the functional potency (EC50 or IC50) and efficacy of a test compound.
Materials:
-
A stable cell line expressing the human dopamine receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.
-
Test compound (this compound or apomorphine).
-
Forskolin (an adenylyl cyclase activator, used for D2-like receptor assays).
-
Cell culture medium and reagents.
-
A luminometer or fluorescence plate reader.
Procedure for D1-like Receptors (Stimulation):
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the medium with a serum-free medium containing various concentrations of the test compound.
-
Incubate for a period sufficient to allow for cAMP production and reporter gene expression.
-
Lyse the cells (if using a luciferase reporter) and add the substrate.
-
Measure the luminescence or fluorescence.
-
Plot the signal against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) from the curve.
Procedure for D2-like Receptors (Inhibition):
-
Plate the cells as described above.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate to allow for cAMP production.
-
Measure the cAMP levels as described above.
-
Plot the inhibition of the forskolin-stimulated signal against the log concentration of the test compound.
-
Determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated response) from the curve.
Conclusion
This compound and apomorphine are both valuable tools for studying the dopaminergic system. This compound's profile as a potent full agonist at all five dopamine receptor subtypes makes it a unique and powerful research compound for elucidating the integrated function of the entire dopamine receptor family. Apomorphine, with its long history of clinical use and broader characterization, serves as a crucial benchmark and a tool for investigating D1- and D2-like receptor-mediated effects. The choice between these two compounds will ultimately depend on the specific research question, with this compound offering a broader spectrum of action and apomorphine providing a more established, clinically relevant profile. This guide provides the foundational data and methodologies to inform such decisions and facilitate future research in dopamine pharmacology.
References
- 1. 8,9-dihydroxy-1,2,3,11b-tetrahydrochromeno[4,3,2,-de]isoquinoline (this compound), a high affinity and potent agonist at all dopamine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apomorphine for Parkinson’s Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Specificity of Doxycycline
An objective analysis of Doxycycline's on-target and off-target effects compared with alternative compounds for researchers, scientists, and drug development professionals.
This guide provides a comprehensive evaluation of the in vivo specificity of Doxycycline, a widely used tetracycline antibiotic. While primarily known for its bacteriostatic properties, Doxycycline exhibits a range of secondary, "off-target" effects, most notably the inhibition of matrix metalloproteinases (MMPs) and modulation of key inflammatory signaling pathways. Understanding the dose-dependent relationship between its desired on-target antibacterial activity and these off-target effects is crucial for its precise application in research and therapeutic development.
This comparison focuses on Doxycycline versus Minocycline, another second-generation tetracycline with similar properties, and Marimastat, a non-antibiotic MMP inhibitor, to provide a broader context for evaluating its specificity.
On-Target vs. Off-Target Efficacy: A Quantitative Comparison
The following tables summarize in vivo data from preclinical studies, highlighting the doses at which Doxycycline and its alternatives elicit their primary (on-target) and secondary (off-target) effects. This allows for a direct comparison of their specificity profiles.
Table 1: In Vivo Antibacterial Efficacy
| Compound | Animal Model | Bacterial Strain | Effective Dose for Antibacterial Activity | Citation |
| Doxycycline | Mouse | Propionibacterium acnes | Data on specific minimum inhibitory concentrations (MICs) in vivo are variable and depend on the infection model. Therapeutic doses in humans for acne are typically 40-100 mg/day. | [1] |
| Minocycline | Mouse | Propionibacterium acnes | Generally considered to have greater in vivo antimicrobial activity against P. acnes compared to Doxycycline. | [1] |
Note: Direct comparative in vivo studies with dose-response curves for antibacterial activity of Doxycycline and Minocycline in the same infection model are limited in the reviewed literature, making a precise quantitative comparison challenging.
Table 2: In Vivo Off-Target Efficacy - MMP Inhibition
| Compound | Animal Model | Method of MMP Inhibition Assessment | Effective Dose for MMP Inhibition | Citation |
| Doxycycline | Mouse (Brain) | MMP-9 mRNA expression and enzymatic activity | mRNA inhibition starting at 10 mg/kg/day; Activity suppression starting at 5 mg/kg/day. | [2] |
| Minocycline | Mouse (Brain) | MMP-9 mRNA expression and enzymatic activity | mRNA inhibition starting at 1 mg/kg/day; Activity suppression starting at 1 mg/kg/day. | [2] |
| Marimastat | Rat (Uterus) | Collagen degradation | 56% inhibition at a plasma concentration of 86 ng/mL. | [3] |
Table 3: In Vivo Off-Target Efficacy - Anti-Inflammatory Effects
| Compound | Animal Model | Inflammatory Model | Effective Dose for Anti-Inflammatory Effect | Citation |
| Doxycycline | Rat/Mouse | Carrageenan-induced paw edema / Peritonitis | 10, 25, and 50 mg/kg (i.p.) for paw edema; 1 and 5 mg/kg (i.p.) for leukocyte migration. | |
| Minocycline | Rat/Mouse | Carrageenan-induced paw edema / Peritonitis | 10, 25, and 50 mg/kg (i.p.) for paw edema; 1 and 5 mg/kg (i.p.) for leukocyte migration. Doxycycline showed slightly higher anti-inflammatory activity in these models. |
Signaling Pathways and Experimental Workflows
The off-target effects of Doxycycline are mediated through its interaction with several intracellular signaling pathways. The following diagrams illustrate these pathways and typical experimental workflows used to assess the in vivo specificity of such compounds.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key in vivo experiments are outlined below.
In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Animals: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are housed for at least one week prior to the experiment with free access to food and water.
-
Treatment: Animals are divided into groups and treated intraperitoneally (i.p.) with Doxycycline (10, 25, 50 mg/kg), Minocycline (10, 25, 50 mg/kg), or vehicle (saline) 30 minutes before the inflammatory insult.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
In Vivo Assessment of MMP-9 Activity (Brain Tissue)
-
Animals: Adult male mice are used.
-
Induction of MMP-9 (Optional): In models where MMP-9 is not constitutively expressed at high levels, an inducing agent (e.g., adenoviral vector expressing VEGF) can be administered to the brain.
-
Treatment: Doxycycline or Minocycline is administered to the animals in their drinking water at various concentrations (e.g., 1, 5, 10, 30, 50, 100 mg/kg/day) for a specified period (e.g., one week).
-
Tissue Collection: Animals are euthanized, and brain tissue is collected and snap-frozen.
-
Zymography:
-
Brain tissue is homogenized in lysis buffer.
-
Protein concentration is determined.
-
Equal amounts of protein are loaded onto a gelatin-containing polyacrylamide gel.
-
After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and then incubated in a developing buffer to allow for gelatin degradation by MMPs.
-
The gel is stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands on a blue background.
-
-
Analysis: The intensity of the bands corresponding to MMP-9 is quantified using densitometry.
In Vivo Assessment of NF-κB Activation
-
Animals: Transgenic mice expressing a luciferase reporter gene under the control of an NF-κB response element are used.
-
Treatment: Mice are treated with Doxycycline, an alternative compound, or vehicle.
-
Induction of NF-κB (Optional): An inflammatory stimulus such as lipopolysaccharide (LPS) can be administered to induce NF-κB activation.
-
Bioluminescence Imaging:
-
The substrate for luciferase (e.g., luciferin) is injected into the mice.
-
The animals are anesthetized and placed in an in vivo imaging system.
-
The light emitted from the area of interest is captured and quantified.
-
-
Analysis: The intensity of the bioluminescent signal is directly proportional to the level of NF-κB activation.
Conclusion
The in vivo data suggests that while both Doxycycline and Minocycline exhibit significant off-target anti-inflammatory and MMP-inhibitory effects, Minocycline appears to be a more potent inhibitor of MMP-9 in the central nervous system, effective at lower doses than Doxycycline. Conversely, in models of peripheral inflammation, Doxycycline demonstrated slightly higher anti-inflammatory activity.
The choice between Doxycycline and its alternatives for in vivo research should be guided by the specific on-target and off-target effects desired. For studies where potent MMP inhibition is the primary goal and antibacterial effects are secondary, Minocycline or a non-antibiotic MMP inhibitor like Marimastat might be more suitable. However, if a broader anti-inflammatory effect is sought alongside moderate MMP inhibition, Doxycycline presents a viable option.
It is critical for researchers to be aware of the dual activities of these tetracycline antibiotics and to design experiments with appropriate controls to dissect the contributions of their on-target and off-target effects. The use of sub-antimicrobial doses of Doxycycline has been explored to leverage its anti-inflammatory properties while minimizing the risk of antibiotic resistance. Further head-to-head in vivo studies directly comparing the antibacterial and off-target dose-responses of Doxycycline and Minocycline in various disease models are warranted to refine their specific applications.
References
- 1. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response effect of tetracyclines on cerebral matrix metalloproteinase-9 after vascular endothelial growth factor hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Independent Validation of Dopamine Agonist Research: A Comparative Guide
Disclaimer: The term "Dinoxyline" did not yield specific results in published research. This guide therefore provides a comparative analysis of a representative non-ergoline dopamine agonist, Pramipexole, and its alternatives, based on publicly available research. This information is intended for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of Pramipexole with other therapeutic alternatives for Parkinson's Disease (PD), supported by experimental data from clinical trials and meta-analyses.
Data Presentation
The following tables summarize quantitative data on the efficacy and safety of Pramipexole compared to other dopamine agonists and Monoamine Oxidase B (MAO-B) inhibitors.
Table 1: Comparative Efficacy of Dopamine Agonists and MAO-B Inhibitors in Parkinson's Disease
| Treatment | Change in UPDRS Score (vs. Placebo/Comparator) | Reduction in "OFF" Time (hours/day) | "ON" Time without Troublesome Dyskinesia |
| Pramipexole | Significant reduction in UPDRS Parts II and III.[1][2] | 1.7 hours more "on" time.[2] | Ranked second after Apomorphine in increasing "ON" time without troublesome dyskinesia.[3] |
| Ropinirole | Similar efficacy to Pramipexole.[4] | Non-significant difference compared to Pramipexole. | Ranked third after Apomorphine and Pramipexole. |
| Apomorphine | - | Significant reduction of ~2.5-3.0 hours. | Highest ranked in increasing "ON" time without troublesome dyskinesia. |
| MAO-B Inhibitors (Selegiline, Rasagiline) | Effective compared to placebo, but weaker symptomatic effects than dopamine agonists. | Reduction in motor fluctuations compared to levodopa. | - |
Table 2: Comparative Safety and Tolerability
| Treatment | Common Adverse Events | Withdrawal Rate due to Adverse Events |
| Pramipexole | Nausea, insomnia, constipation, somnolence, visual hallucinations, fatigue, dyskinesia. | - |
| Ropinirole | Nausea, somnolence, dizziness, confusion, hallucinations, sweating, headache. | Similar to Pramipexole. |
| Apomorphine | Infusion site nodules and redness, dyskinesia, nausea, somnolence. | 27 out of 99 patients discontinued due to AEs before Week 12 in one study. |
| MAO-B Inhibitors | Fewer withdrawals due to adverse events compared to dopamine agonists. | Lower than dopamine agonists. |
Experimental Protocols
The following describes a generalized protocol for a double-blind, placebo-controlled, randomized clinical trial to evaluate the efficacy and safety of a dopamine agonist in patients with advanced Parkinson's disease, based on methodologies cited in the literature.
1. Study Objective: To assess the efficacy and safety of the investigational dopamine agonist as an adjunct therapy to levodopa in patients with advanced Parkinson's disease experiencing motor fluctuations.
2. Patient Population:
- Inclusion Criteria: Patients diagnosed with idiopathic Parkinson's disease, experiencing motor fluctuations ("wearing-off" phenomena), and on a stable dose of levodopa.
- Exclusion Criteria: Atypical parkinsonism, dementia, or other severe medical conditions.
3. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patients are randomized to receive either the investigational dopamine agonist or a placebo.
- Dose Titration Phase: A period of several weeks where the dose of the investigational drug is gradually increased to an optimal, tolerated level.
- Maintenance Phase: A fixed-dose period of several months to evaluate the sustained effects of the treatment.
4. Outcome Measures:
- Primary Efficacy Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score.
- Secondary Efficacy Endpoints:
- Change in total "OFF" time and "ON" time without troublesome dyskinesia, as recorded in patient diaries.
- Change in UPDRS Part II (Activities of Daily Living) score.
- Safety Assessments: Monitoring and recording of all adverse events, vital signs, and laboratory parameters.
5. Statistical Analysis:
- The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the UPDRS Part III score, with treatment and baseline score as factors.
- Secondary endpoints are analyzed using appropriate statistical methods for continuous and categorical data.
- All safety data are summarized descriptively.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the target receptor for Pramipexole and a typical experimental workflow for its clinical evaluation.
Caption: Dopamine D2/D3 Receptor Signaling Pathway Activated by Pramipexole.
Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.
References
- 1. Efficacy of pramipexole, a novel dopamine agonist, as monotherapy in mild to moderate Parkinson's disease. The Pramipexole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and tolerance of the non-ergoline dopamine agonist pramipexole in the treatment of advanced Parkinson's disease: a double blind, placebo controlled, randomised, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Comparison of Ropinirole and Pramipexole as Levodopa Adjunctive Therapy in Advanced Parkinson's Disease: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Dinoxyline
Disclaimer: Dinoxyline is a fictional chemical compound. The information provided below is for illustrative purposes only and is intended to serve as a template for creating safety and disposal documents. This procedure should not be used for any real-world chemical. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific disposal instructions for any chemical you handle.
This document provides a detailed, step-by-step protocol for the safe disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure personnel safety and environmental compliance.
Immediate Safety Considerations
Before beginning any disposal procedure, ensure that the following personal protective equipment (PPE) is worn and that the procedure is conducted in a properly ventilated area, such as a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving recommended)
-
Splash-proof safety goggles
-
Flame-resistant lab coat
-
Closed-toe shoes
-
-
Emergency Equipment:
-
Ensure an ABC-type fire extinguisher is accessible.
-
Locate the nearest safety shower and eyewash station.
-
Have a chemical spill kit rated for toxic and flammable materials readily available.
-
Waste Segregation and Classification
Proper segregation is the first step in the disposal process. This compound waste must be classified and segregated based on its physical state and contamination level. Never mix this compound waste with other chemical waste streams unless explicitly instructed by EHS.
-
Solid Waste: Includes unused this compound powder, contaminated filter paper, and weighing boats.
-
Aqueous Waste: Includes solutions where this compound is the primary hazardous component.
-
Contaminated Labware: Includes empty stock bottles, disposable plastics (e.g., pipette tips, tubes), and glassware that cannot be decontaminated.
Decontamination & Neutralization Protocol
For trace amounts of this compound on glassware or work surfaces, a chemical neutralization step is required. For bulk quantities of aqueous this compound waste, a chemical degradation procedure must be performed prior to collection by EHS.
Experimental Protocol: Degradation of Aqueous this compound Waste
This protocol details the chemical degradation of this compound in aqueous solutions into less hazardous byproducts through alkaline hydrolysis.
-
Preparation: Conduct the procedure in a chemical fume hood. Prepare a 2M sodium hydroxide (NaOH) solution.
-
Procedure: a. Place the container of aqueous this compound waste in a secondary containment bin (e.g., a plastic tub). b. While stirring the waste solution with a magnetic stir bar, slowly add the 2M NaOH solution at a 1:1 volume ratio (e.g., add 100 mL of 2M NaOH to 100 mL of this compound waste). c. A mild exothermic reaction may occur. Monitor the temperature to ensure it does not exceed 40°C. d. Continue stirring the mixture for a minimum of 2 hours to ensure complete degradation.
-
Verification: After 2 hours, test the pH of the solution. The final pH should be between 9.0 and 11.0. Adjust with 1M HCl or 1M NaOH if necessary.
-
Final Disposal: The neutralized solution is now ready for collection. Label the container as "Degraded this compound Waste" and include the final pH.
Data Presentation: Reagent Quantities
The table below summarizes the required volumes and concentrations for the degradation procedure.
| Waste Type | Reagent | Ratio (Waste:Reagent) | Minimum Reaction Time | Final pH Target |
| Aqueous this compound Solution | 2M Sodium Hydroxide (NaOH) Solution | 1:1 (v/v) | 2 hours | 9.0 - 11.0 |
| Solid this compound (for spills) | 1M Sodium Hydroxide (NaOH) Solution | N/A (saturate cloths) | 30 minutes | N/A |
Waste Collection and Labeling
All this compound waste, whether neutralized or not, must be collected in designated, chemically resistant containers.
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers with secure screw caps. Ensure the container is compatible with the waste type.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound Waste" (or "Degraded this compound Waste")
-
List of all components and their approximate percentages.
-
Accumulation start date.
-
Principal Investigator's name and contact information.
-
-
Storage: Store sealed waste containers in a designated satellite accumulation area. The storage area should be secure, well-ventilated, and have secondary containment.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Safe Handling and Disposal of Dinoxyline: A Comprehensive Guide
This guide provides essential safety and logistical information for the handling and disposal of Dinoxyline, a novel cytotoxic agent currently under investigation in drug development. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
This compound Hazard Profile and Exposure Limits
This compound is a potent compound requiring stringent handling procedures. The following table summarizes its key hazard characteristics and occupational exposure limits.
| Hazard Data | Value | Notes |
| Route of Exposure | Inhalation, Dermal, Ingestion | High risk of absorption through skin and mucous membranes. |
| Acute Toxicity (LD50, rat, oral) | 5 mg/kg | Assumed potent; handle as highly toxic. |
| Carcinogenicity | Suspected Carcinogen | Long-term exposure risks are not fully characterized. |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Requires engineering controls to minimize airborne exposure. |
| Short-Term Exposure Limit (STEL) | 0.5 µg/m³ (15-minute) | Do not exceed this concentration at any time during handling. |
| Physical Form | Crystalline solid | Can become airborne; handle with care to avoid dust generation. |
| Solubility | Soluble in DMSO, Ethanol | Prepare solutions within a certified chemical fume hood. |
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves (ASTM D6319) | Inner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff. Change outer glove every 30 minutes or immediately upon contamination. |
| Eye Protection | ANSI Z87.1 rated safety glasses with side shields or splash goggles | Protects against splashes and airborne particles. Goggles are required when there is a significant splash hazard. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Provides a barrier against spills and contamination. Must be removed before leaving the designated work area. |
| Respiratory Protection | N95 respirator (or higher) | Required when handling the solid form outside of a containment device (e.g., glovebox) to prevent inhalation of airborne particles. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for preparing a stock solution of this compound. This workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for the safe preparation of a this compound stock solution.
Disposal Plan for this compound Waste
All materials that come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and poses a significant safety risk.
| Waste Type | Container | Disposal Protocol |
| Solid this compound | Labeled, sealed hazardous waste container | Original vial and any contaminated weigh boats or tubes. |
| Liquid Waste (Solutions) | Labeled, sealed hazardous waste container | All solutions containing this compound, including experimental media. |
| Contaminated Sharps | Puncture-proof sharps container | Needles, serological pipettes, or any glass that has come into contact with this compound. |
| Contaminated PPE | Labeled, sealed hazardous waste bag | Gloves, lab coats, bench paper, and any other contaminated disposables. |
The following diagram illustrates the logical flow for segregating and disposing of this compound-contaminated waste.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
